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  • Product: 1,1,2,3-Tetramethylguanidine
  • CAS: 31081-16-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1,1,3,3-Tetramethylguanidine: Structure, Properties, and Applications

This in-depth technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylguanidine (TMG), a versatile and powerful organic base. This document is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylguanidine (TMG), a versatile and powerful organic base. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and diverse applications.

Foreword: Isomer Specificity

It is important to address a point of potential ambiguity regarding the nomenclature of tetramethylguanidine. While the topic of this guide is 1,1,2,3-Tetramethylguanidine, the vast majority of scientific literature, industrial applications, and commercially available material pertains to the 1,1,3,3-Tetramethylguanidine isomer (CAS No. 80-70-6). The 1,1,2,3-isomer (CAS No. 31081-16-0) is a recognized chemical entity, but it is significantly less studied and utilized.[1] Therefore, to provide a guide of practical value to the scientific community, this document will focus on the chemical structure and properties of the extensively documented and widely used 1,1,3,3-Tetramethylguanidine , hereafter referred to as TMG.

Molecular Structure and Physicochemical Properties

1,1,3,3-Tetramethylguanidine is an organic compound with the chemical formula C5H13N3.[2] Structurally, it consists of a central carbon atom double-bonded to an imino group and single-bonded to two dimethylamino groups. This arrangement results in a highly basic and sterically hindered molecule.

The high basicity of TMG is a consequence of the resonance stabilization of its conjugate acid, the tetramethylguanidinium cation. Upon protonation of the imino nitrogen, the positive charge is delocalized across the central carbon and the three nitrogen atoms. This delocalization significantly stabilizes the cation, thereby increasing the basicity of the parent molecule. TMG is considered a strong organic base, with a pKa of its conjugate acid around 13.6, yet it is non-nucleophilic due to the steric hindrance provided by the four methyl groups.

Below is a summary of the key physicochemical properties of 1,1,3,3-Tetramethylguanidine:

PropertyValueSource(s)
Molecular Formula C5H13N3[2]
Molar Mass 115.18 g/mol [2]
Appearance Colorless to pale yellow liquid
Odor Amine-like
CAS Number 80-70-6[2]
Density 0.918 g/mL at 25 °C[2]
Boiling Point 162-163 °C
Melting Point -30 °C[2]
pKa of Conjugate Acid ~13.6
Solubility Miscible with water and many organic solvents[2]

Synthesis of 1,1,3,3-Tetramethylguanidine

Historically, TMG was prepared from tetramethylthiourea through a process involving S-methylation followed by amination.[2] However, alternative and more common synthetic routes have since been developed. One prevalent method starts from the reaction of cyanogen chloride with dimethylamine. Another approach involves the use of phosgene derivatives.

A general representation of a modern synthetic approach is the reaction of a chloroformamidinium salt with an amine. The synthesis of a related derivative, 2-tert-Butyl-1,1,3,3-tetramethylguanidine, provides a well-documented example of the principles involved in forming the guanidine core.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Cyanogen_Chloride Cyanogen Chloride Reaction_Vessel Reaction in an appropriate solvent Cyanogen_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel TMG_HCl 1,1,3,3-Tetramethylguanidinium Chloride Reaction_Vessel->TMG_HCl Base_Treatment Treatment with a strong base (e.g., NaOH) TMG_HCl->Base_Treatment Purified_TMG Purified 1,1,3,3-Tetramethylguanidine Base_Treatment->Purified_TMG

Caption: A simplified workflow for a common synthesis route of 1,1,3,3-Tetramethylguanidine.

Spectroscopic Characterization

The structure of TMG can be readily confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of TMG is relatively simple. Due to the symmetry of the molecule, the twelve protons of the four methyl groups give rise to a single, sharp singlet. The imino proton (N-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum of TMG typically shows two distinct signals. One signal corresponds to the carbons of the four equivalent methyl groups, and the other, at a lower field, represents the central iminium carbon (C=N).[4]

  • IR Spectroscopy: The infrared spectrum of TMG exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is also a key diagnostic peak, usually observed in the range of 1600-1650 cm⁻¹.

Applications in Organic Synthesis

The combination of strong basicity and low nucleophilicity makes TMG an invaluable tool in organic synthesis. It is often used as a catalyst or a stoichiometric base in a wide array of chemical transformations.

As a Non-Nucleophilic Base

TMG is an excellent choice for reactions requiring a strong base to deprotonate a substrate without the risk of the base itself acting as a nucleophile and participating in side reactions. This is particularly advantageous in:

  • Alkylations: TMG can efficiently deprotonate various carbon and heteroatom acids to generate nucleophiles for subsequent alkylation reactions.[2]

  • Elimination Reactions: It can promote E2 elimination reactions to form alkenes from alkyl halides or other suitable substrates.

As a Base Catalyst

TMG is a highly effective catalyst for a variety of organic reactions, including:

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. TMG efficiently catalyzes this reaction to produce α,β-unsaturated compounds.[5]

  • Michael Addition: TMG can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.[5]

  • Henry (Nitroaldol) Reaction: The condensation of a nitroalkane with an aldehyde or ketone is effectively promoted by TMG to yield β-nitro alcohols, which are versatile synthetic intermediates.[5]

  • Transesterification: TMG has been investigated as a catalyst for the transesterification of triglycerides in the production of biodiesel.[5]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Active_Methylene Active Methylene Compound (Z-CH2-Z') Deprotonation Deprotonation Active_Methylene->Deprotonation Carbonyl Aldehyde/Ketone (R-CO-R') Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack TMG TMG (Base) TMG->Deprotonation Deprotonation->Nucleophilic_Attack Carbanion Formation Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Alkoxide Intermediate Dehydration Dehydration Proton_Transfer->Dehydration β-Hydroxy Intermediate Unsaturated_Product α,β-Unsaturated Product Dehydration->Unsaturated_Product

Caption: A generalized mechanism for the TMG-catalyzed Knoevenagel condensation.

Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation

The following is a representative protocol for the Knoevenagel condensation of benzaldehyde with malononitrile using TMG as a catalyst.[5]

Materials:

  • Benzaldehyde

  • Malononitrile

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: To the stirred solution, add TMG (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically within 10-30 minutes).

  • Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Industrial Applications

Beyond its utility in academic and research laboratories, TMG has several important industrial applications:

  • Polyurethane Foam Production: TMG is widely used as a catalyst in the production of polyurethane foams.[2][6][7] It promotes the reaction between isocyanates and polyols, leading to the formation of the polyurethane polymer matrix.

  • Pharmaceutical Synthesis: As a strong and non-nucleophilic base, TMG plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[8] It is particularly useful in reactions where other bases might lead to unwanted side reactions or racemization.

  • Other Applications: TMG also finds use as an accelerator in the synthesis of polysulfured rubber and as a leveling agent for dyes on nylon and wool.[6][7]

Safety and Handling

1,1,3,3-Tetramethylguanidine is a corrosive and flammable liquid that requires careful handling.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling TMG. Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store TMG in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste.

Conclusion

1,1,3,3-Tetramethylguanidine is a powerful and versatile organic base with a unique combination of high basicity and low nucleophilicity. These properties have made it an indispensable tool for a wide range of applications in both academic research and industrial processes, from the synthesis of complex organic molecules to the production of polymers and pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the laboratory and beyond.

References

  • PubChem. (n.d.). 1,1,2,3-Tetramethylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • WINBOND MATERIALS CO., LTD. (n.d.). 1,1,3,3-Tetramethylguanidine_Monomers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRAMETHYL GUANIDINE. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the 13 C NMR for the TMG. Two characteristic chemical shifts.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,1,3,3-tetramethylguanidine-based ionic liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]

  • NIST. (n.d.). Guanidine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Catalysis. (2023, November 21). Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation for Construction of Indole Alkaloid Marine Natural Products. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa of 1,1,2,3-Tetramethylguanidine in Acetonitrile vs. Water: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Basicity and Solvent Effects on 1,1,2,3-Tetramethylguanidine (TMG) 1,1,2,3-Tetramethylguanidine (TMG) is a potent, sterically hindered, and non-nucleophilic organic base that has found e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Basicity and Solvent Effects on 1,1,2,3-Tetramethylguanidine (TMG)

1,1,2,3-Tetramethylguanidine (TMG) is a potent, sterically hindered, and non-nucleophilic organic base that has found extensive application in a myriad of organic transformations, including alkylations, eliminations, and condensation reactions.[1][2] Its utility as a catalyst and reagent, particularly in the synthesis of active pharmaceutical ingredients (APIs), is intrinsically linked to its high basicity. A quantitative measure of this basicity is the pKa value of its conjugate acid. However, the effective basicity of TMG is not an immutable property; it is profoundly influenced by the solvent environment. This guide provides an in-depth technical exploration of the pKa of TMG in two common yet distinct solvents: water and acetonitrile. Understanding this solvent-dependent behavior is paramount for researchers, scientists, and drug development professionals to effectively control reaction pathways, optimize yields, and design robust synthetic routes.

Comparative Analysis of TMG pKa in Water and Acetonitrile

The pKa of a compound is a measure of the acidity of its conjugate acid. A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger base. The solvent plays a critical role in stabilizing the ions formed during the acid-base equilibrium, thereby influencing the pKa value.

CompoundSolventpKa of Conjugate AcidReference
1,1,2,3-Tetramethylguanidine (TMG)Water~13.6[3][4]
1,1,2,3-Tetramethylguanidine (TMG)Acetonitrile~21.7 (estimated)[1]

The Underlying Chemical Principles: Why the Stark Difference in pKa?

The substantial increase in the pKa of TMG when transitioning from water to acetonitrile can be attributed to the fundamental differences in the properties of these two solvents.

  • Solvent Polarity and Dielectric Constant: Water is a highly polar protic solvent with a high dielectric constant (ε ≈ 80). This allows it to effectively solvate and stabilize both cations and anions through hydrogen bonding and dipole-dipole interactions. Acetonitrile, on the other hand, is a polar aprotic solvent with a moderate dielectric constant (ε ≈ 37). While it can solvate cations, its ability to stabilize anions, particularly small ones, is significantly diminished due to the lack of hydrogen bond donating capability.

  • Hydrogen Bonding: Water is an excellent hydrogen bond donor and acceptor. This property is crucial for stabilizing the protonated form of TMG (the guanidinium ion) and the hydroxide ion in aqueous solution. Acetonitrile is a hydrogen bond acceptor but a very weak hydrogen bond donor. This reduced ability to solvate the protonated TMG and, more importantly, the counter-anion, leads to a less favorable dissociation of the conjugate acid in acetonitrile, thus increasing its pKa.

  • The Proton Solvation Energy: The energy required to solvate a proton is significantly different between water and acetonitrile. This difference in proton solvation energy contributes to the overall shift in pKa values between the two solvents.

The interplay of these factors results in a dramatic enhancement of the basicity of TMG in acetonitrile compared to water. In essence, the less-stabilizing environment of acetonitrile for the charged species of the acid-base equilibrium shifts the equilibrium towards the neutral base, making it effectively a much stronger base.

Experimental Protocols for pKa Determination

The determination of pKa values in both aqueous and non-aqueous solvents requires precise and well-controlled experimental procedures. Two common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the base (TMG) with a strong acid and monitoring the change in potential (or pH) using an electrode system.

Experimental Workflow for Potentiometric Titration of TMG

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps for Potentiometric Titration in Acetonitrile:

  • Solvent and Reagent Preparation: Use high-purity, anhydrous acetonitrile. The titrant should be a strong acid in the same solvent, such as a standardized solution of perchloric acid (HClO₄) in acetonitrile.

  • Electrode System: A glass electrode and a reference electrode (e.g., Ag/AgCl) are commonly used. The reference electrode should have a non-aqueous filling solution to prevent contamination of the sample.

  • Calibration: Calibrate the electrode system using standard buffer solutions prepared in acetonitrile.

  • Titration: Accurately weigh a sample of TMG and dissolve it in a known volume of acetonitrile. Titrate this solution with the standardized perchloric acid solution, recording the potential after each addition.

  • Data Analysis: Plot the potential (in mV) or an apparent pH value against the volume of titrant added. The pKa can be determined from the potential at the half-neutralization point. For more accurate results, Gran plots or other linearization methods can be employed to determine the equivalence point and the pKa.

UV-Vis Spectrophotometry (Relative Measurement)

This method is particularly useful in non-aqueous solvents and relies on measuring the difference in pKa (ΔpKa) between the compound of interest (TMG) and a reference compound with a known pKa in that solvent.

Experimental Workflow for Spectrophotometric pKa Determination

Caption: Workflow for relative pKa determination by UV-Vis spectrophotometry.

Detailed Steps for Spectrophotometric Determination in Acetonitrile:

  • Indicator Selection: Choose an indicator acid whose pKa is close to the expected pKa of the TMG conjugate acid and whose acidic and basic forms have distinct UV-Vis absorption spectra.

  • Solution Preparation: Prepare a series of solutions in acetonitrile containing a fixed concentration of the indicator and varying concentrations of TMG.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution.

  • Data Analysis: From the spectra, determine the ratio of the concentrations of the deprotonated and protonated forms of the indicator. The ΔpKa can then be calculated using the following equation:

    ΔpKa = pKa(TMGH⁺) - pKa(IndicatorH) = log([Indicator⁻][TMG]/[IndicatorH][TMGH⁺])

    By knowing the pKa of the indicator, the pKa of TMG's conjugate acid can be determined.

Implications for Researchers and Drug Development Professionals

The profound impact of the solvent on the basicity of TMG has significant practical consequences:

  • Reaction Control: In organic synthesis, the choice of solvent can be used to tune the reactivity of TMG. In aprotic solvents like acetonitrile, its enhanced basicity makes it capable of deprotonating much weaker acids than in aqueous or protic environments. This is crucial for promoting reactions such as enolate formation, Wittig reactions, and various condensation reactions where a strong, non-nucleophilic base is required.

  • Catalyst Efficiency: As a catalyst, the efficacy of TMG is directly related to its basicity. In applications like polyurethane foam production, where TMG acts as a base catalyst, the solvent environment can influence the rate and efficiency of the polymerization process.

  • Drug Formulation and Delivery: For pharmaceutical applications, the pKa of an active pharmaceutical ingredient (API) is a critical parameter that influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. If a guanidine moiety is present in a drug candidate, understanding its pKa in different biological environments (which can have varying degrees of polarity and proticity) is essential for predicting its behavior in vivo.

Conclusion

The pKa value of 1,1,2,3-Tetramethylguanidine is not a static property but is highly dependent on the solvent medium. Its basicity is significantly amplified in aprotic solvents like acetonitrile compared to protic solvents like water. This guide has provided a comprehensive overview of the pKa values in these two solvents, the underlying chemical principles governing this difference, detailed experimental protocols for their determination, and the practical implications for scientific research and drug development. A thorough understanding and consideration of these solvent effects are indispensable for the effective and rational application of this versatile organic base.

References

  • Leffek, K. T., Pruszynski, P., & Thanapaalasingham, K. (1989). Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines and other bases in acetonitrile solvent. Canadian Journal of Chemistry, 67(4), 590-595. [Link]

  • Ataman Kimya. (n.d.). TMG TETRAMETHYL GUANIDINE. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 1,1,3,3-Tetramethylguanidine. In Wikipedia. [Link]

  • Leito, I., et al. (2021). Strengths of Acids in Acetonitrile. University of Tartu. [Link]

  • Ataman Kimya. (n.d.). TETRAMETHYL GUANIDINE. Retrieved from [Link]

  • Leito, I., et al. (2005). Self-consistent acidity and basicity scales in nonaqueous solvents. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(2), 74-84. [Link]

  • Kütt, A., et al. (2019). How to make maximum use of the available pK data in non-aqueous solvents? European Journal of Organic Chemistry, 2019(21), 3438-3447. [Link]

  • Busch, M., et al. (2018). Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. ACS Omega, 3(2), 2266-2276. [Link]

  • Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). University of Tartu. [Link]

  • Caruso, J. A., & Popov, A. I. (1968). Potentiometric study of acid-base equilibriums in 1,1,3,3-tetramethylguanidine. The Journal of Physical Chemistry, 72(3), 918-921. [Link]

  • Kaljurand, I., et al. (2000). A Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile Covering the Range between Pyridine and DBU. The Journal of Organic Chemistry, 65(19), 6202-6208. [Link]

  • Kanzian, T., et al. (2019). Basicity of organic bases and superbases in acetonitrile by the polarized continuum model and DFT calculations. Journal of Physical Organic Chemistry, 32(8), e3956. [Link]

  • Muckerman, J. T., et al. (2013). Toward the accurate calculation of pKa values in water and acetonitrile. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4168-4176. [Link]

  • Kanzian, T., et al. (2024, March 2). Chemoselective Diazotransfer of Primary Aliphatic Amines into Azides Using Commercial Aryl Sulfonyl Azides. The Journal of Organic Chemistry. [Link]

  • Kütt, A., et al. (2024, March 13). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega. [Link]

  • Kütt, A., et al. (2006). A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile. The Journal of Organic Chemistry, 71(7), 2829-2838. [Link]

Sources

Foundational

The Solvation Thermodynamics and Catalytic Efficacy of 1,1,2,3-Tetramethylguanidine in Polar Aprotic Solvents

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In advanced organic synthesis and polymer chemistry, the choice of an organocata...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and polymer chemistry, the choice of an organocatalyst and its solvent microenvironment dictates the kinetic rate, thermodynamic stability, and ultimate success of a reaction. 1,1,2,3-Tetramethylguanidine (TMGb) (CAS 31081-16-0) is a highly specialized, strong organic base. While often overshadowed by its ubiquitous isomer, 1,1,3,3-Tetramethylguanidine (TMG), TMGb possesses a unique asymmetric methylation pattern ( N,N,N′,N′′ -tetramethylguanidine) that alters its steric profile and hydrogen-bonding capabilities[1].

This whitepaper provides an in-depth mechanistic analysis of TMGb's solubility and behavior in polar aprotic solvents (such as DMAc, DMSO, and DMF). By understanding the causality behind solvent-solute interactions, researchers can rationally design highly efficient catalytic systems for applications ranging from the living ring-opening polymerization (ROP) of siloxanes to the synthesis of active pharmaceutical ingredients (APIs).

Structural Nuances: TMGb vs. Standard TMG

To leverage TMGb effectively, one must first understand its structural divergence from standard TMG:

  • 1,1,3,3-TMG (CAS 80-70-6): Features two N,N -dimethyl groups and an unsubstituted imine nitrogen ( =N−H ). It acts primarily as a hydrogen-bond donor through the imine proton.

  • 1,1,2,3-TMGb (CAS 31081-16-0): Features a C(N)−NH−Me unit[2]. The presence of an N−H bond alongside an N−Me group on the imine/amine nitrogens creates a distinct steric hindrance pattern.

This asymmetry means TMGb interacts differently with solvent molecules. In polar aprotic solvents, the unshielded protons of TMGb are aggressively solvated by the highly electronegative oxygen atoms of the solvent, leading to profound shifts in its effective basicity ( pKa​ ).

Thermodynamics of Solvation in Polar Aprotic Media

The Causality of Solvent Selection

Polar aprotic solvents—such as N,N -Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and N,N -Dimethylformamide (DMF)—are the premier choices for TMGb-catalyzed reactions. The logic is threefold:

  • Absence of Acidic Protons: Unlike alcohols or water, polar aprotic solvents cannot act as hydrogen-bond donors. This prevents the solvent from protonating the TMGb base, ensuring that 100% of the catalyst remains in its active, neutral state prior to substrate interaction.

  • Cation Stabilization (Ion-Dipole Interactions): When TMGb abstracts a proton during a catalytic cycle, it forms a guanidinium cation ( [TMGbH]+ ). Polar aprotic solvents possess high dielectric constants ( ε ) and strong dipole moments, allowing them to tightly coordinate and stabilize this cation. This thermodynamic sink effectively drives the equilibrium forward, artificially elevating the basicity of TMGb compared to its behavior in non-polar or protic media.

  • Complete Miscibility: TMGb is a liquid at room temperature and exhibits complete miscibility with DMAc, DMSO, and DMF due to favorable van der Waals interactions with its four methyl groups,[3].

Quantitative Solvent Parameters

Table 1: Physicochemical Properties & TMGb Compatibility of Key Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D)TMGb SolubilityCatalytic Rate Enhancement*Polymer (PDMS) Solubility
DMAc 37.83.81MiscibleVery High ( )Low (Inhomogeneous)
DMSO 46.73.96MiscibleHighModerate
DMF 36.73.82MiscibleHighModerate
MeCN 35.93.92MiscibleModerateLow
THF (Ref)7.51.75MiscibleBaselineHigh (Homogeneous)

*Rate enhancement observed in the ROP of cyclotrisiloxanes compared to weakly polar solvents[2].

G TMGb 1,1,2,3-TMGb (Neutral Base) Complex Hydrogen-Bonded Complex TMGb->Complex Solvation Solvent Polar Aprotic Solvent (DMAc / DMSO) Solvent->Complex H-bond Acceptor Solvation Cation Stabilization (Ion-Dipole) Solvent->Solvation Dipole Alignment Protonation Proton Abstraction (Catalytic Action) Complex->Protonation Substrate Interaction Cation Guanidinium Cation [TMGbH]+ Protonation->Cation pKa Shift Cation->Solvation Thermodynamic Sink

Fig 1: Solvation thermodynamics and basicity enhancement of TMGb in polar aprotic media.

Field-Proven Applications

Organocatalytic Ring-Opening Polymerization (ROP)

TMGb has emerged as a superior catalyst for the controlled/living ROP of cyclotrisiloxanes initiated by water. In a landmark study, researchers demonstrated that utilizing DMAc as the solvent dramatically accelerated the polymerization rate compared to dichloromethane ( CH2​Cl2​ ) or THF[2].

The Causality of the Solvent Effect: The highly polar nature of DMAc stabilizes the propagating silanolate anion and the [TMGbH]+ counter-cation. However, because the resulting polydimethylsiloxane (PDMS) polymer has low solubility in pure DMAc, the reaction mixture becomes inhomogeneous[2]. Expert Insight: To balance the kinetic acceleration provided by the polar aprotic solvent with the need for phase homogeneity, scientists should employ a co-solvent system (e.g., CH2​Cl2​ /DMAc blends) to maintain a living, controlled polymerization while preventing polymer precipitation.

API Synthesis & Ionic Liquids

Beyond polymers, TMGb derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs). For example, 1,1,2,3-tetramethylguanidine lactate ([TMG][Lac]) acts as a highly efficient ionic liquid catalyst for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives—compounds with significant antimicrobial properties. Polar aprotic solvents are frequently used to solubilize complex aldehyde precursors in these Knoevenagel condensations without quenching the basicity of the guanidine core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following is a self-validating protocol for the TMGb-catalyzed living ROP of cyclotrisiloxanes in a polar aprotic environment (DMAc).

Objective: Synthesize telechelic polysiloxanes using H2​O as an initiator and TMGb as the organocatalyst.

Step-by-Step Methodology:

  • Rigorous Solvent Purification: Reflux DMAc and CH2​Cl2​ over Calcium Hydride ( CaH2​ ) to remove trace moisture, followed by distillation under an argon atmosphere.

    • Validation Checkpoint: Perform Karl Fischer titration. Moisture content must be <10 ppm to prevent uncontrolled, spontaneous initiation.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 1,1,2,3-Tetramethylguanidine (TMGb) in the solvent mixture.

  • Initiation: Add a precise stoichiometric amount of highly purified water. The water acts as the initiator, being deprotonated by TMGb.

  • Propagation: Introduce the cyclotrisiloxane monomer and maintain the reaction at 30 °C.

    • Validation Checkpoint: Extract 0.1 mL aliquots every 30 minutes. Quench immediately and analyze via 1H NMR to track monomer conversion and ensure the molecular weight distribution ( Đ ) remains narrow ( <1.15 ).

  • Quenching & End-Capping: Terminate the living propagation by adding an excess of chlorodimethyl(phenyl)silane and pyridine to cap the reactive silanolate ends[2].

  • Isolation: Precipitate the resulting polymer in cold methanol, filter, and dry under high vacuum at 40 °C.

Workflow Prep Step 1: Solvent Purification Reflux DMAc over CaH2 Distill under Argon Cat Step 2: TMGb Introduction Add 1,1,2,3-TMGb Stir to Homogeneity Prep->Cat Init Step 3: Initiator & Monomer Add H2O (Initiator) Add Cyclotrisiloxane Cat->Init ROP Step 4: Living ROP Maintain 30°C Monitor via 1H NMR Init->ROP Quench Step 5: End-Capping Add Chlorosilane Precipitate in MeOH ROP->Quench

Fig 2: Self-validating experimental workflow for TMGb-catalyzed living ROP in DMAc.

References

  • Fuchise, K., Igarashi, M., Sato, K., & Shimada, S. (2018). Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts. RSC Advances.[Link]

  • De Oliveira, A. et al. (2018). Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of the Brazilian Chemical Society (SciELO).[Link]

  • Ataman Chemicals. 1,1,3,3-TETRAMETHYLGUANIDINE Properties and Solvent Compatibility. (Used for comparative structural solubility baseline).[Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physicochemical Properties and Synthetic Utility of 1,1,3,3-Tetramethylguanidine (TMG, CAS 80-70-6)

Executive Summary 1,1,3,3-Tetramethylguanidine (TMG), identified by CAS Registry Number 80-70-6, is a highly versatile, non-nucleophilic organic base widely utilized in advanced organic synthesis, polyurethane catalysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,3,3-Tetramethylguanidine (TMG), identified by CAS Registry Number 80-70-6, is a highly versatile, non-nucleophilic organic base widely utilized in advanced organic synthesis, polyurethane catalysis, and pharmaceutical development[1]. This whitepaper provides an in-depth analysis of its molecular weight, physical constants, thermodynamic properties, and operational workflows. Designed for researchers and process chemists, this guide bridges the gap between theoretical physicochemical data and practical, self-validating laboratory applications.

Chemical Identity & Structural Causality

TMG possesses a molecular formula of C5H13N3 and a precise molecular weight of 115.18 g/mol . The molecule features a central carbon atom double-bonded to an imino nitrogen and single-bonded to two dimethylamino groups[2].

Causality of Basicity: TMG is classified as a strong, non-nucleophilic base[3]. Its exceptional basicity is driven by the thermodynamic stability of its conjugate acid, the tetramethylguanidinium cation. Upon protonation of the imino nitrogen, the resulting positive charge is highly delocalized across all three nitrogen atoms via resonance. This extensive electron delocalization significantly lowers the energy of the conjugate acid, driving the equilibrium toward the quantitative deprotonation of the target substrate. Furthermore, the steric bulk of the four methyl groups shields the basic center, rendering TMG non-nucleophilic and thereby preventing unwanted side reactions (such as direct nucleophilic attack on electrophiles) during synthesis[3].

Physical Constants and Thermodynamic Data

Accurate physical constants are critical for reaction engineering, solvent selection, and safety protocols. The following table synthesizes the validated physicochemical data for TMG.

PropertyValueCausality / Significance in Synthesis
Molecular Weight 115.18 g/mol Essential for precise stoichiometric calculations in catalytic and stoichiometric workflows.
Physical State Colorless to pale yellow liquid[4]Facilitates easy volumetric dispensing and handling at room temperature.
Boiling Point 160–162 °C (at 760 mmHg)[2]High boiling point allows for use in elevated-temperature reflux conditions without significant evaporative loss.
Melting Point -30 °C (243 K)[5]Remains liquid under standard cold-room storage conditions (2–8 °C).
Density 0.918 g/mL at 25 °CRequired for converting volumetric measurements to mass during reaction setup.
Refractive Index ( nD20​ ) 1.469Used as a quick, non-destructive QA/QC metric to verify bulk purity before use.
Vapor Pressure 0.2 mmHg at 20 °CLow volatility minimizes inhalation exposure risks under standard bench conditions.
Flash Point 50 °C (Closed Cup)[6]Classified as a flammable liquid; dictates inert-atmosphere handling and storage away from ignition sources.
pKa (Conjugate Acid) ~13.6 (H₂O)[2], 23.3 (MeCN)[7]Dictates the base's ability to deprotonate weakly acidic substrates (e.g., phenols, active methylenes).

Experimental Workflows: Self-Validating Protocol for TMG-Mediated Alkylation

To demonstrate the practical application of TMG's physical properties, the following is a self-validating protocol for the TMG-mediated alkylation of a weakly acidic substrate. This protocol is designed to ensure internal consistency and verifiable outcomes at each step.

Protocol: TMG-Catalyzed N/O-Alkylation
  • Step 1: Reagent Preparation and Inertion

    • Action: Charge a flame-dried Schlenk flask with the substrate (1.0 eq) and anhydrous acetonitrile (MeCN). Purge with nitrogen for 15 minutes.

    • Causality: TMG is hygroscopic and air-sensitive[8]. Moisture introduces competing nucleophiles (water) that can hydrolyze the electrophile, while MeCN is chosen because TMG exhibits a maximized pKa (23.3) in this solvent, ensuring quantitative deprotonation[7].

  • Step 2: Base Addition and Deprotonation

    • Action: Add TMG (1.1 eq, calculated using density 0.918 g/mL) dropwise via syringe at 0 °C. Stir for 30 minutes.

    • Self-Validation: The formation of the substrate anion often results in a distinct color change (e.g., yellowing of the solution). A small aliquot can be quenched in D₂O and analyzed via ¹H-NMR to confirm >95% deuterium incorporation, validating complete deprotonation before proceeding.

  • Step 3: Electrophile Addition and Kinetic Monitoring

    • Action: Add the alkyl halide (1.2 eq) dropwise. Warm to room temperature and stir.

    • Self-Validation: Monitor the reaction via HPLC or TLC every 2 hours. The reaction is self-validating when the peak corresponding to the starting material asymptotes to <1% area, confirming the kinetic completion of the alkylation.

  • Step 4: Aqueous Quench and Phase Separation

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with water (3x).

    • Causality: The conjugate acid (tetramethylguanidinium salt) is highly water-soluble[2]. Multiple aqueous washes quantitatively partition the spent TMG into the aqueous phase.

    • Self-Validation: Check the pH of the final aqueous wash. A neutral pH confirms the complete removal of the basic TMG from the organic product phase, ensuring high purity of the isolated compound.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and phase-partitioning mechanism of the TMG-mediated alkylation workflow.

G A Substrate (R-H) + TMG (Anhydrous MeCN) B Deprotonation (Formation of R- anion) A->B pKa driving force (23.3) C Tetramethylguanidinium Cation (Resonance Stabilized) B->C Proton transfer D Addition of Electrophile (R'-X) B->D Nucleophilic attack F Aqueous Workup (TMG-H+ partitions to water) C->F High water solubility E Product Formation (R-R') D->E Alkylation completion E->F Phase separation

Mechanistic and phase-partitioning workflow of TMG-mediated alkylation.

Handling, Storage, and Safety Protocols

Based on its physical constants, TMG requires specific handling protocols to ensure laboratory safety and reagent longevity:

  • Flammability: With a flash point of 50 °C, TMG is a Class 3 Flammable Liquid[6]. It must be stored in a flammable storage cabinet away from oxidizing agents and direct ignition sources.

  • Corrosivity: As a strong base, TMG is highly corrosive to skin and eyes[6]. Personal Protective Equipment (PPE), including face shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and goggles, are mandatory.

  • Storage: Due to its hygroscopic nature and sensitivity to carbon dioxide (which can form carbamate salts), TMG must be stored under an inert atmosphere (argon or nitrogen) at temperatures below 30 °C (ideally 2–8 °C to preserve long-term stability)[8].

References

  • TETRAMETHYL GUANIDINE - Ataman Kimya Source: atamanchemicals.com URL: [Link]

  • 1,1,3,3-tetramethylguanidine - Stenutz Source: stenutz.eu URL: [Link]

  • Guanidines: powerful bases for organic synthesis - DC Fine Chemicals Source: dcfinechemicals.com URL:[Link]

  • Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine - Cole-Parmer Source: coleparmer.com URL: [Link]

  • pKa values bases - Chair of Analytical Chemistry Source: ut.ee URL:[Link]

  • 1,1,3,3-Tetramethylguanidine - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Foundational

The Mechanism and Application of 1,1,3,3-Tetramethylguanidine (TMG) as a Non-Nucleophilic Base

Introduction to TMG in Organic Synthesis 1,1,3,3-Tetramethylguanidine (TMG) is a colorless liquid and an exceptionally strong, non-nucleophilic organic base[1]. In the landscape of synthetic chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to TMG in Organic Synthesis

1,1,3,3-Tetramethylguanidine (TMG) is a colorless liquid and an exceptionally strong, non-nucleophilic organic base[1]. In the landscape of synthetic chemistry and drug development, the precise control of deprotonation without concurrent nucleophilic attack is critical. While amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are widely utilized, they can suffer from unwanted alkylation when exposed to strong electrophiles. TMG provides an economical, highly stable alternative that resists alkylation while maintaining a high pKa, making it an ideal catalyst for alkylations, condensations, and complex rearrangements[1],.

Structural and Mechanistic Basis of Non-Nucleophilicity

The utility of TMG is rooted in its unique molecular architecture, which perfectly balances high thermodynamic basicity with severe steric hindrance.

Steric Shielding

TMG features four methyl groups attached to its two amino nitrogen atoms. This bulky tetramethyl substitution creates a dense steric cloud around the central imino nitrogen. When TMG encounters an electrophilic carbon center, the steric repulsion prevents the imino nitrogen's lone pair from approaching close enough to form a covalent bond, effectively nullifying its nucleophilicity[1],[2].

Resonance Stabilization of the Conjugate Acid

The mechanism of action for TMG relies on its ability to act as a Brønsted-Lowry base. The lone pair on the unhindered imino ( C=N ) nitrogen readily abstracts a proton from a weakly acidic substrate (e.g., a nitroalkane or active methylene compound). Upon protonation, TMG is converted into a guanidinium cation. The positive charge is not localized; rather, it is symmetrically delocalized across all three nitrogen atoms via resonance. This extensive delocalization confers immense thermodynamic stability to the conjugate acid, driving the deprotonation equilibrium forward[2].

Mechanism FreeBase TMG (Free Base) Sterically Hindered Imino N Protonation Proton Abstraction (H+) from Substrate FreeBase->Protonation Base acts on weak acid Cation Guanidinium Cation Formation Protonation->Cation Resonance Resonance Stabilization Cation->Resonance N1 Charge Delocalization: Amino Nitrogen 1 Resonance->N1 N2 Charge Delocalization: Amino Nitrogen 2 Resonance->N2 N3 Charge Delocalization: Imino Nitrogen Resonance->N3

Logical flow of TMG protonation and subsequent resonance stabilization.

Quantitative Data: Basicity and Solvent Effects

The basicity of TMG is highly solvent-dependent. In aqueous environments, TMG exhibits a pKa of approximately 13.6, making it a strong base[2]. However, in polar aprotic solvents like acetonitrile, the lack of hydrogen-bonding solvation for the neutral base dramatically increases its apparent basicity. The pKa of TMG in acetonitrile is measured at approximately 23.3, elevating it to the status of a "superbase" capable of activating highly resistant pronucleophiles[3].

Base CatalystpKa in WaterpKa in Acetonitrile (MeCN)Nucleophilicity Profile
TMG ~13.6~23.3Very Low (Sterically Hindered)
DBU ~12.5~24.3Low
DBN ~13.5~23.8Low
Triethylamine ~10.7~18.8Moderate

Data synthesized from comparative basicity studies of cyclic and acyclic bases in aqueous and aprotic solvents[3],[2].

Key Applications in Organic Synthesis

Because TMG can deprotonate substrates without interfering as a nucleophile, it is highly advantageous in several critical carbon-carbon bond-forming reactions[1]:

  • Henry (Nitroaldol) Reaction: TMG efficiently promotes the reaction between nitroalkanes and aldehydes/ketones. It deprotonates the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon. The steric bulk of TMG prevents it from attacking the aldehyde directly[1].

  • Michael Additions: TMG catalyzes the nucleophilic addition of carbanions to α,β -unsaturated carbonyl compounds. Recent advancements have even seen TMG covalently bonded to silica gel to create a heterogeneous, recyclable catalyst for the addition of nitromethane to cyclopentenone, achieving 98% conversion yields[4].

  • Knoevenagel Condensation: TMG serves as an effective catalyst for forming α,β -unsaturated compounds from active methylene compounds and carbonyls, a crucial step in pharmaceutical synthesis[1].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the use of TMG in standard synthetic workflows.

Protocol 1: TMG-Catalyzed Henry (Nitroaldol) Reaction

This protocol leverages TMG to facilitate the formation of β -nitro alcohols. Ethanol is selected as the solvent because its protic nature stabilizes the transition state via hydrogen bonding, while TMG's high pKa ensures complete formation of the nitronate anion[1].

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkane (1.5 mmol)

  • 1,1,3,3-Tetramethylguanidine (TMG) (10-20 mol%)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.5 mmol) in 5 mL of ethanol[1]. Causality: Nitrogen prevents oxidative degradation of sensitive aldehydes, while ethanol provides a polar protic medium to stabilize ionic intermediates.

  • Catalyst Addition: Add 0.1-0.2 mmol (10-20 mol%) of TMG to the solution[1]. Causality: A catalytic amount is sufficient due to the rapid turnover rate of the guanidinium intermediate releasing the proton back to the product alkoxide.

  • Execution: Stir the mixture at room temperature for 24-48 hours, monitoring progression via Thin-Layer Chromatography (TLC)[1].

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol solvent[1].

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure β -nitro alcohol[1].

Workflow Step1 Step 1: Substrate Prep Dissolve aldehyde & nitroalkane in EtOH Step2 Step 2: Catalyst Addition Add 10-20 mol% TMG at RT Step1->Step2 Step3 Step 3: Reaction Execution Stir for 24-48h under N2 Step2->Step3 Step4 Step 4: Work-up Concentrate under reduced pressure Step3->Step4 Step5 Step 5: Purification Silica gel column chromatography Step4->Step5

Step-by-step workflow for a TMG-catalyzed Henry (nitroaldol) reaction.

Protocol 2: Heterogeneous Michael Addition using Silica-Supported TMG

For industrial scale-up, catalyst recovery is paramount. TMG can be covalently anchored to silica gel (CatTMG) to act as a heterogeneous catalyst.

Methodology:

  • Preparation: React TMG with (3-chloropropyl)trimethoxysilane, followed by co-condensation with tetraethylorthosilicate (TEOS) to yield silica-supported TMG (1.35 mmol active sites/g )[4].

  • Reaction: Combine nitromethane and cyclopentenone in the presence of the CatTMG[4].

  • Execution: Stir for 3 hours. The reaction follows a Langmuir-Hinshelwood kinetic model, where reactants adsorb onto the CatTMG surface prior to the rapid deprotonation step[4].

  • Recovery: Filter the solid catalyst. It can be reused for up to 14 catalytic cycles while maintaining a 98% conversion efficiency[4].

References[1] Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis, Benchchem, https://benchchem.com[2] Guanidines: powerful bases for organic synthesis, DC Fine Chemicals,https://dcfinechemicals.com[4] Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines and other bases in acetonitrile solvent, Canadian Journal of Chemistry, https://cdnsciencepub.com[3] Tetramethylguanidine | 80-70-6, ChemicalBook, https://chemicalbook.com[5] Tetramethylguanidine covalently bonded onto silica gel as catalyst for the addition of nitromethane to cyclopentenone, SciELO,https://scielo.br

Sources

Exploratory

Stability and Handling of 1,1,2,3-Tetramethylguanidine (TMGb) Under Ambient Conditions: A Comprehensive Technical Guide

Executive Summary 1,1,2,3-Tetramethylguanidine (TMGb) is a potent organic Brønsted superbase increasingly utilized in advanced organocatalysis, such as the controlled/living ring-opening polymerization of cyclotrisiloxan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,3-Tetramethylguanidine (TMGb) is a potent organic Brønsted superbase increasingly utilized in advanced organocatalysis, such as the controlled/living ring-opening polymerization of cyclotrisiloxanes[1]. While its unique steric and electronic profile offers distinct catalytic advantages over its symmetric isomer (1,1,3,3-tetramethylguanidine), TMGb exhibits profound thermodynamic instability when exposed to ambient conditions. This whitepaper provides an in-depth mechanistic analysis of TMGb’s degradation pathways—specifically its reactivity with atmospheric carbon dioxide (CO₂) and moisture (H₂O)—and establishes rigorous, self-validating protocols for stability assessment, storage, and handling.

Chemical Identity & Structural Nuances

To understand the stability of TMGb, one must first examine its molecular architecture.

  • IUPAC Name: 1,1,2,3-Tetramethylguanidine[2]

  • SMILES: CNC(=NC)N(C)C[2]

  • Molecular Formula: C₅H₁₃N₃[2]

Unlike fully substituted guanidines, TMGb possesses an asymmetric methylation pattern resulting in three distinct nitrogen environments: a tertiary amine ( −N(CH3​)2​ ), an imine ( =NCH3​ ), and a secondary amine ( −NHCH3​ ). The presence of the sterically accessible N−H bond is the critical structural determinant of its ambient instability. This proton acts as a hydrogen-bond donor and facilitates direct nucleophilic interactions with electrophiles like CO₂, distinguishing its degradation kinetics from fully sterically hindered superbases.

Table 1: Physicochemical Properties & Stability Indicators
Property / MetricValue / ObservationMechanistic Implication
Molecular Weight 115.18 g/mol [2]High volatility in free-base form; prone to evaporative loss.
Aqueous pKₐ (Est.) ~13.0 - 13.5Brønsted superbase; rapidly deprotonates ambient moisture.
Dry Air Stability Moderate (Days)Slow formation of zwitterionic carbamates via direct CO₂ attack.
Humid Air Stability Poor (Hours)Rapid exothermic formation of guanidinium bicarbonate salts.

Ambient Degradation Pathways (Mechanistic Analysis)

The degradation of TMGb under ambient conditions is not a simple decomposition; it is a rapid, thermodynamically driven chemisorption process. The pathways bifurcate based on the presence or absence of atmospheric moisture.

The Dry Pathway: Zwitterionic Carbamate Formation

In strictly dry ambient environments, the imine/amine nitrogen of TMGb acts as a nucleophile, directly attacking the electrophilic carbon of atmospheric CO₂. Because TMGb possesses an N−H bond, the intermediate can stabilize into a zwitterionic carbamate[3]. This process is kinetically slower due to the high activation energy required for direct nucleophilic attack on unactivated CO₂.

The Humid Pathway: Water-Enhanced Bicarbonate Precipitation

Humidity drastically accelerates the degradation of TMGb. As a superbase, TMGb rapidly deprotonates atmospheric water to form the highly stable guanidinium cation ( [TMGbH]+ ) and a hydroxide anion ( OH− ). The hydroxide ion is a vastly superior nucleophile compared to the neutral guanidine and attacks CO₂ instantaneously to form bicarbonate ( HCO3−​ ). The resulting ion pair precipitates as a crystalline guanidinium bicarbonate salt[4][5]. This water-enhanced capture lowers the overall activation energy, making humid degradation the dominant pathway in standard laboratory environments[4].

Visualization: Degradation Pathways of TMGb

Pathway TMGb 1,1,2,3-Tetramethylguanidine (Free Base) Carbamate Zwitterionic Carbamate (Dry Degradant) TMGb->Carbamate Nucleophilic Attack (Dry Conditions) Bicarbonate Guanidinium Bicarbonate [TMGbH]+[HCO3]- TMGb->Bicarbonate Deprotonation & Capture (Humid Conditions) CO2 Atmospheric CO2 CO2->Carbamate CO2->Bicarbonate H2O Atmospheric H2O H2O->Bicarbonate Carbamate->Bicarbonate Hydrolysis

Figure 1: Mechanistic divergence of TMGb degradation in dry vs. humid ambient conditions.

Experimental Protocols for Stability Assessment

To ensure the catalytic integrity of TMGb prior to sensitive reactions (e.g., organocatalytic polymerizations[1]), researchers must validate the purity of the base. Relying solely on visual inspection (e.g., looking for white precipitates) is insufficient, as early-stage carbamate formation often presents only as a slight increase in fluid viscosity.

Protocol A: Titrimetric Quantification of Active Base

This self-validating system differentiates between the active free base and the degraded bicarbonate salt by exploiting their distinct buffering regions.

  • Sample Preparation (Inert Atmosphere): Inside a nitrogen or argon glovebox, accurately weigh ~100 mg of the TMGb sample into a sealed titration vessel.

  • Solvent Addition: Inject 20 mL of degassed, deionized water into the vessel. (Note: TMGb will immediately protonate, raising the pH > 12).

  • Standardization: Utilize a standardized 0.1 M HCl solution as the titrant.

  • Potentiometric Titration: Titrate the solution while monitoring with a calibrated glass pH electrode.

    • Causality Check: Pure TMGb will exhibit a single, sharp equivalence point corresponding to the neutralization of the hydroxide generated by the initial deprotonation of water. If the sample has degraded via the humid pathway, a secondary buffering plateau near pH 6.4 (corresponding to the HCO3−​→H2​CO3​ transition) will be observed.

  • Data Analysis: The volume of titrant required to reach the secondary equivalence point directly quantifies the molar percentage of ambient degradation.

Protocol B: NMR Spectroscopy Workflow for Degradant Profiling

NMR provides definitive structural confirmation of the specific degradation pathway (carbamate vs. bicarbonate)[5].

  • Aliquot Sampling: Under inert gas, transfer 20 µL of TMGb into an NMR tube.

  • Solvent Selection: Dissolve in 0.5 mL of anhydrous CDCl3​ . Do not use D2​O for baseline purity checks, as the solvent itself will force the formation of the guanidinium cation, obscuring the free-base signals.

  • ¹³C NMR Acquisition: Acquire a standard ¹³C spectrum.

  • Peak Integration & Causality:

    • The central guanidine carbon ( N=C−N ) in pure TMGb resonates at ~160 ppm.

    • If dry CO₂ degradation has occurred, a new carbonyl peak for the carbamate will appear at ~162-164 ppm.

    • If humid degradation has occurred, the symmetry of the molecule shifts due to protonation, and a distinct bicarbonate carbon peak will emerge at ~160.5 ppm, often overlapping with the shifted guanidinium central carbon.

Storage, Handling, and Regeneration Best Practices

Because of its extreme sensitivity to the synergistic effects of moisture and CO₂[4], TMGb must be treated with the same rigorous handling standards as pyrophoric or highly moisture-sensitive organometallics.

Table 2: Handling Directives
OperationRecommended PracticeCausality / Rationale
Storage Store over activated 3Å molecular sieves under Argon.Sieves scavenge trace H2​O , preventing the kinetically favored humid degradation pathway. Argon is heavier than air, providing a better blanket than N2​ .
Transfer Schlenk line techniques or Glovebox only.Even brief (seconds) exposure to ambient air of 50% relative humidity will initiate irreversible surface carbamation.
Regeneration Thermal sparging (Heating to 120°C under inert gas flow).The formation of carbamates and bicarbonates is an equilibrium process. High temperatures drive off CO2​ and H2​O , regenerating the free base[5].

Sources

Foundational

A Comprehensive Technical Guide to the Steric Hindrance of 1,1,2,3-Tetramethylguanidine (TMG): Principles and Applications

This guide provides an in-depth exploration of the structural and functional implications of steric hindrance in 1,1,2,3-Tetramethylguanidine (TMG). Designed for researchers, chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the structural and functional implications of steric hindrance in 1,1,2,3-Tetramethylguanidine (TMG). Designed for researchers, chemists, and drug development professionals, this document elucidates the core principles behind TMG's efficacy as a non-nucleophilic base and offers practical insights into its application and evaluation.

Introduction: The Duality of Basicity and Steric Bulk

In the landscape of organic chemistry, the guanidine functional group is renowned for its exceptional basicity. 1,1,2,3-Tetramethylguanidine (TMG) is an organic compound that perfectly embodies the strategic use of this basicity, further refined by significant steric shielding.[1] It is a colorless to pale yellow liquid widely employed as a strong, non-nucleophilic base in a multitude of organic transformations.[2] Its utility stems from a unique combination of high basicity (pKa of the conjugate acid is approximately 13.0) and the steric hindrance imparted by its four methyl groups.[2][3]

This structural arrangement allows TMG to readily deprotonate a wide range of acidic protons without participating in competing nucleophilic side reactions. This characteristic makes it an excellent and often more cost-effective substitute for other non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[3] Understanding the nature and impact of its steric hindrance is paramount to leveraging its full potential in synthesis.

The Structural Architecture of TMG: A Tale of Two Nitrogens

The functionality of TMG is dictated by its unique molecular structure, HNC(N(CH₃)₂)₂. It possesses three nitrogen atoms, but they are not electronically or sterically equivalent.

  • The Dicoordinate Imino Nitrogen (=NH): This nitrogen is the primary center of basicity. The lone pair on this nitrogen is readily available to abstract a proton. Upon protonation, the positive charge is effectively delocalized across the three nitrogen atoms and the central carbon atom, forming a highly stabilized guanidinium cation. This resonance stabilization is the fundamental reason for the high basicity of guanidines.

  • The Tricoordinate Amino Nitrogens (-N(CH₃)₂): These two nitrogens are tertiary amines. While they contribute to the overall electron density and basicity of the molecule through resonance, their lone pairs are significantly obstructed. Each of these nitrogens is bonded to two methyl groups, which creates a dense cloud of steric bulk.

This arrangement creates a "steric shield" around the amino nitrogens, effectively preventing them from acting as nucleophiles and attacking electrophilic centers. The imino nitrogen, being less encumbered, remains accessible to small electrophiles, most notably a proton.

TMG_Structure cluster_TMG 1,1,2,3-Tetramethylguanidine (TMG) Structure cluster_Me1 cluster_Me2 cluster_Me3 cluster_Me4 C C N1 N C->N1 N2 N C->N2 N3 N C->N3 C1 C N1->C1 C2 C N1->C2 note1 Sterically hindered amino nitrogens N1->note1 C3 C N2->C3 C4 C N2->C4 N2->note1 H H N3->H note2 Accessible imino nitrogen (Site of Protonation) N3->note2 H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c H2a H C2->H2a H2b H C2->H2b H2c H C2->H2c H3a H C3->H3a H3b H C3->H3b H3c H C3->H3c H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c TMG_Catalysis cluster_workflow General Catalytic Cycle of TMG in Deprotonation Start Substrate (R-H) + TMG Proton_Abstraction Proton Abstraction (Base Action) Start->Proton_Abstraction Nucleophilic_Attack Nucleophilic Attack on Electrophile by TMG Start->Nucleophilic_Attack Intermediates [TMG-H]⁺ (Protonated Base) + R⁻ (Anion) Proton_Abstraction->Intermediates Reaction Anion R⁻ reacts with Electrophile (E⁺) Intermediates->Reaction Product Product (R-E) + TMG (Regenerated) Reaction->Product Product->Start Catalytic Cycle Blocked Blocked by Steric Hindrance Nucleophilic_Attack->Blocked

Caption: Catalytic role of TMG, emphasizing that steric hindrance blocks direct nucleophilic attack.

Assessing the Impact of Steric Hindrance: A Practical Guide

While the concept of steric hindrance is qualitative, its effects can be quantified through experimental and computational methods.

Experimental Protocol: Comparative Kinetic Analysis of an S_N2 Reaction

This protocol provides a framework for demonstrating and quantifying the low nucleophilicity of TMG due to steric hindrance by comparing its effect on a standard S_N2 reaction rate against a less hindered base of comparable strength.

Objective: To measure the rate of ethyl iodide consumption in the presence of TMG versus a control, demonstrating TMG's inability to act as a competitive nucleophile.

Causality Behind Experimental Design:

  • Reaction Choice: The S_N2 reaction between a potent nucleophile (e.g., sodium azide) and a simple electrophile (ethyl iodide) is chosen because its rate is highly sensitive to competing nucleophiles.

  • Base's Role: The bases are added not to catalyze the primary reaction but to see if they interfere by competing as nucleophiles. A highly nucleophilic base would consume ethyl iodide, leading to a complex reaction profile. A non-nucleophilic base will not participate, leaving the primary reaction rate unaffected.

  • Analytical Method: Gas Chromatography (GC) or ¹H NMR spectroscopy are selected for their ability to accurately quantify the concentration of reactants (ethyl iodide) and potential side-products over time.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of ethyl iodide in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of sodium azide (the primary nucleophile) in anhydrous acetonitrile.

    • Prepare two separate 0.1 M solutions of the bases to be tested: 1,1,2,3-Tetramethylguanidine (TMG) and a control base (e.g., N,N-Diisopropylethylamine - DIPEA, which is also sterically hindered but offers a different profile) in anhydrous acetonitrile.

  • Reaction Setup (Perform in triplicate for each condition):

    • Reaction A (TMG): In a dry, sealed vial under an inert atmosphere (e.g., nitrogen), combine 5.0 mL of the ethyl iodide solution and 5.0 mL of the sodium azide solution. Add 1.0 mL of the TMG solution.

    • Reaction B (Control - DIPEA): In a second vial, repeat the above procedure, but add 1.0 mL of the DIPEA solution instead of TMG.

    • Reaction C (No Competing Base): In a third vial, combine 5.0 mL of the ethyl iodide solution, 5.0 mL of the sodium azide solution, and 1.0 mL of pure anhydrous acetonitrile.

  • Execution and Monitoring:

    • Place all vials in a constant temperature bath (e.g., 40 °C) and start a timer.

    • At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the aliquot in a GC vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent.

  • Analysis:

    • Analyze the quenched samples by GC.

    • Plot the concentration of ethyl iodide versus time for each reaction condition.

    • Calculate the initial reaction rate for each condition.

Expected Outcome & Interpretation: The reaction rate in the presence of TMG (Reaction A) should be nearly identical to the rate of the reaction with no competing base (Reaction C). This demonstrates that TMG does not significantly participate as a nucleophile to consume ethyl iodide. Any significant decrease in the rate of ethyl iodide consumption in Reaction B compared to C would indicate interference by DIPEA. The lack of side-product formation (e.g., N-ethyl-TMG cation) further validates TMG's non-nucleophilic character.

Computational Assessment

Modern computational chemistry offers powerful tools to visualize and quantify steric effects without laboratory work. [4]

  • Steric Maps and Buried Volume (%V_Bur): These methods calculate the percentage of a molecule's volume that is "buried" or inaccessible to an incoming reagent. [5]A high %V_Bur for the amino nitrogens of TMG compared to the imino nitrogen would computationally validate the steric shield concept.

  • Taft Steric Parameters (E_s): While more traditional, the Taft equation provides a linear free-energy relationship to measure the steric effects of a substituent on reaction rates. [6]One could computationally derive an E_s value for the entire TMG molecule acting as a nucleophile to show how sterically demanding it is.

  • Activation Strain Model: This model, also known as the Distortion/Interaction model, calculates the energy required to distort reactants into their transition-state geometries (the activation strain). [6]A high activation strain for a hypothetical nucleophilic attack by TMG would directly quantify the energetic penalty imposed by its steric bulk.

Conclusion

1,1,2,3-Tetramethylguanidine is more than just a strong base; it is a sophisticated chemical tool whose efficacy is defined by the interplay between its electronic properties and its three-dimensional structure. The four methyl groups provide profound steric hindrance, effectively "disarming" its potential nucleophilicity while preserving the proton-abstracting capability of the imino nitrogen. This duality makes TMG a versatile, efficient, and economical choice for a wide range of synthetic transformations in academic and industrial research, particularly in the development of pharmaceuticals where reaction control and selectivity are critical.

References

  • Ataman Kimya. (n.d.). TETRAMETHYLGUANIDINE. Retrieved from Ataman Kimya website. [Link]

  • Ataman Kimya. (n.d.). TETRAMETHYL GUANIDINE. Retrieved from Ataman Kimya website. [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine. Retrieved from Wikipedia. [Link]

  • Quora. (2014, April 27). How to measure steric hindrance. Retrieved from Quora. [Link]

  • PubChem. (n.d.). 1,1,2,3-Tetramethylguanidine. Retrieved from PubChem. [Link]

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. Retrieved from Chemistry Stack Exchange. [Link]

  • Pruszynski, P. (1987). Influence of steric hindrance in molecules of substituted 2-phenyl-1,1,3,3-tetramethylguanidines on the kinetics and isotope effects of their proton transfer reactions with 4-nitrophenylnitromethane in acetonitrile solvent. Canadian Journal of Chemistry, 65(9), 2160-2163. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Structure, and Reactivity of Alkylzinc Complexes Stabilized with 1,1,3,3-Tetramethylguanidine. Request PDF. [Link]

  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved from DC Fine Chemicals website. [Link]

  • ResearchGate. (n.d.). In-depth experimental assessment of steric hindrance in key residues.... Retrieved from ResearchGate. [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 64(21), 7707-7716. [Link]

Sources

Exploratory

Steric Encumbrance and Basicity in Organosuperbases: A Comparative Analysis of Tetramethylguanidine (TMG) and Pentamethylguanidine (PMG)

Executive Summary In the landscape of modern organic synthesis and polymer chemistry, non-ionic organosuperbases have emerged as indispensable catalysts. Among these, guanidine derivatives stand out due to their highly d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and polymer chemistry, non-ionic organosuperbases have emerged as indispensable catalysts. Among these, guanidine derivatives stand out due to their highly delocalized conjugate acids. This technical guide explores the critical structural, electronic, and mechanistic differences between 1,1,3,3-Tetramethylguanidine (TMG) and 1,1,2,3,3-Pentamethylguanidine (PMG) . While both share a core guanidine scaffold, the presence or absence of a single methyl group dictates a profound divergence in their nucleophilicity, dictating their respective utilities in advanced synthetic workflows.

Structural and Electronic Fundamentals

The fundamental divergence between TMG and PMG lies in the substitution at the imino nitrogen.

  • TMG ( C5​H13​N3​ ) : Features an unmethylated nitrogen (N-H bond). It is a strong, relatively low-cost organobase with a pKa​ of 13.0 in water [1]. However, the exposed N-H bond renders TMG susceptible to electrophilic attack, meaning it possesses moderate nucleophilicity alongside its basicity.

  • PMG ( C6​H15​N3​ ) : Fully methylated at all nitrogen centers. The addition of the fifth methyl group creates immense steric bulk around the basic nitrogen center. This structural modification transforms PMG into a strictly non-nucleophilic superbase [2].

The Causality of Solvation and Basicity: Interestingly, while the inductive effect of the fifth methyl group in PMG theoretically increases electron density, the steric bulk hinders solvent stabilization of the conjugate acid in aprotic media. Consequently, PMG exhibits a slightly lower pKa​ (23.12) in acetonitrile compared to TMG (23.3) [3]. In aqueous environments, PMG's pKa​ is recorded at ~13.8 [4].

Mechanistic Divergence in Catalysis

The selection between TMG and PMG is rarely arbitrary; it is governed by the electrophilicity of the reaction environment.

When TMG is deployed in the presence of aggressive electrophiles (e.g., alkyl halides or CO2​ ), the N-H bond acts as a nucleophilic trap. For instance, in the reductive amination of CO2​ with silanes, TMG undergoes rapid catalyst deactivation via formylation. Transitioning to PMG wholly suppresses this deactivation pathway, as the steric shielding prevents formylation, enabling a stable catalytic cycle with vastly improved turnover numbers [5].

CatalystLogic Reaction Reaction Environment HighE Strong Electrophiles (e.g., Alkyl Halides, CO2) Reaction->HighE LowE Mild Electrophiles (e.g., Aldehydes) Reaction->LowE ChoosePMG Select PMG (Steric Shielding) HighE->ChoosePMG Avoids catalyst deactivation ChooseTMG Select TMG (Cost-Effective Base) LowE->ChooseTMG Nucleophilicity not an issue Outcome1 Prevents N-Alkylation Stable Cycle ChoosePMG->Outcome1 Outcome2 Efficient Deprotonation High Yield ChooseTMG->Outcome2

Fig 1: Logical decision matrix for selecting TMG versus PMG based on electrophilicity.

Quantitative Data Comparison

The following table synthesizes the physicochemical parameters that dictate the application profiles of both superbases.

Parameter1,1,3,3-Tetramethylguanidine (TMG)1,1,2,3,3-Pentamethylguanidine (PMG)
Chemical Formula C5​H13​N3​ C6​H15​N3​
pKa​ (Water) 13.0 ± 1.0~13.8
pKa​ (Acetonitrile) 23.323.12
Nucleophilicity Moderate (Reactive N-H bond)Negligible (Sterically shielded)
Electrophile Tolerance Low (Prone to N-alkylation/formylation)High (Resistant to deactivation)
Primary Applications Knoevenagel condensations, Polyurethane catalysis CO2​ fixation, Selective alkylation, Biodiesel transesterification

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that inherently prove their own mechanistic integrity. Below are two distinct workflows demonstrating the causal selection of TMG vs. PMG.

Protocol 1: TMG-Catalyzed Knoevenagel Condensation

Causality: Malononitrile is a strong carbon acid easily deprotonated by TMG. Because the electrophile (benzaldehyde) is mild, it will not permanently deactivate the TMG catalyst, making TMG the most cost-effective choice.

  • Preparation: In a 25 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add TMG (0.1 mmol, 10 mol%) dropwise at room temperature.

  • Reaction Execution: Stir the mixture for 15–30 minutes. The reaction is highly exothermic initially.

  • Self-Validation Checkpoint: Add 10 mL of distilled water to the flask. The immediate precipitation of a highly pure, crystalline solid (the benzylidenemalononitrile product) validates the completion of the reaction. If the catalyst had been deactivated, precipitation would be incomplete or absent. Filter and dry the product.

Protocol 2: PMG-Catalyzed Selective Alkylation of Carboxylic Acids

Causality: Methyl iodide ( CH3​I ) is a highly aggressive electrophile. If TMG were used, it would undergo rapid N-methylation, consuming the base and halting the reaction. PMG's steric encumbrance completely blocks this N-alkylation [2], allowing it to act purely as a Brønsted base to form the active carboxylate nucleophile.

  • Preparation: Under a nitrogen atmosphere, dissolve benzoic acid (1.0 mmol) in 5 mL of anhydrous DMF.

  • Base Addition: Add PMG (1.05 mmol) to the solution. Stir for 5 minutes to ensure complete acid-base equilibration (formation of the guanidinium carboxylate ion pair).

  • Alkylation: Introduce methyl iodide (1.2 mmol) dropwise. Stir at 40°C for 2 hours.

  • Self-Validation Checkpoint: Extract an aliquot, remove the solvent under vacuum, and perform an in-situ 1H NMR analysis. The presence of the methyl ester peak (~3.9 ppm) and the absolute absence of any N-alkylated guanidinium signals confirms PMG's structural integrity and strictly non-nucleophilic behavior.

PMGWorkflow Step1 1. Substrate Prep Acid + Alkyl Halide Step2 2. Add PMG Catalyst (Strictly Non-Nucleophilic) Step1->Step2 Step3 3. Deprotonation (Fast Acid-Base Rxn) Step2->Step3 Step4 4. Alkylation Step (Target Ester Forms) Step3->Step4 Step3->Step4  Steric bulk blocks  N-alkylation Step5 5. NMR Validation (No PMG-Alkyl Peaks) Step4->Step5

Fig 2: Self-validating experimental workflow for PMG-catalyzed selective alkylation.

References

  • Wikipedia. "1,1,3,3-Tetramethylguanidine". Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. "Homoconjugation of some organic bases in acetonitrile". ResearchGate.[Link]

  • Google Patents. "Buffer compounds - WO2012071102A2".
  • ACS Publications. "Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst Deactivation". Journal of the American Chemical Society.[Link]

Protocols & Analytical Methods

Method

protocol for Henry reaction catalyzed by 1,1,2,3-Tetramethylguanidine

Application Note: 1,1,3,3-Tetramethylguanidine (TMG) Catalyzed Henry (Nitroaldol) Reaction Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1,3,3-Tetramethylguanidine (TMG) Catalyzed Henry (Nitroaldol) Reaction Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, coupling a nitroalkane with an aldehyde or ketone to yield a β-nitro alcohol[1]. These β-nitro alcohols serve as highly versatile intermediates for the synthesis of amino alcohols, nitroalkenes, and complex pharmaceutical scaffolds.

Historically, the Henry reaction has relied on inorganic bases (e.g., NaOH, KOH) or primary/secondary amines. However, these classical catalysts often suffer from poor chemoselectivity, triggering unwanted side reactions such as the Cannizzaro reaction, Nef reaction, or spontaneous dehydration to nitroalkenes.

To circumvent these issues, 1,1,3,3-Tetramethylguanidine (TMG) has emerged as a superior organocatalyst[1]. TMG is a strong, uncharged organic base with a high pKa (approximately 13.6 in acetonitrile). Its unique structural profile provides two critical mechanistic advantages:

  • High Basicity: TMG efficiently deprotonates nitroalkanes (which typically have a pKa of ~10) to generate the reactive nitronate anion[2].

  • Non-Nucleophilic Nature: The steric hindrance imparted by the four methyl groups prevents TMG from acting as a nucleophile, thereby eliminating competitive attack on the electrophilic carbonyl carbon[2].

Causality of the Catalytic Cycle

The catalytic cycle begins with the deprotonation of the nitroalkane by TMG, forming a resonance-stabilized nitronate anion and the protonated guanidinium cation ([TMGH]+). The nitronate anion then executes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate abstracts a proton from [TMGH]+, yielding the final β-nitro alcohol and regenerating the TMG catalyst for the next turnover. This self-contained proton-transfer loop ensures high atom economy and allows the reaction to proceed under mild, often solvent-free conditions[3].

Mechanism A Nitroalkane + TMG B Nitronate Anion + [TMGH]+ A->B Deprotonation (pKa ~13.6) C Aldehyde/Ketone Addition B->C Nucleophilic Attack D Alkoxide Intermediate C->D C-C Bond Formation E β-Nitro Alcohol + Regenerated TMG D->E Proton Transfer

Figure 1: Mechanistic pathway of the TMG-catalyzed Henry (nitroaldol) reaction.

Quantitative Substrate Scope and Yields

TMG has proven highly effective across a diverse array of substrates, from simple aromatic aldehydes to complex lipid derivatives used in drug development (such as NRF2 pathway activators)[4]. The table below summarizes typical quantitative data for TMG-catalyzed Henry reactions.

ElectrophileNitroalkaneCatalyst LoadingReaction ConditionsTypical Yield (%)Reference
BenzaldehydeNitromethane10 mol% TMGNeat or EtOH, RT, 12 h85 - 95%Simoni et al., 1997[1]
4-NitrobenzaldehydeNitromethane10 mol% TMGNeat, RT, 12 h> 90%Simoni et al., 1997[5]
CyclohexanoneNitromethane10 mol% TMGNeat, RT, 24 h70 - 85%Simoni et al., 1997[1]
Nonanal1-Nitroalkane20 mol% TMGNeat, 0 °C to RT, 12 h67%Chrenko et al., 2025[3]

Experimental Workflow and Protocol

The following protocol outlines a self-validating system for executing the TMG-catalyzed Henry reaction. It is designed to maximize yield while minimizing side reactions.

Workflow Step1 Step 1: Preparation Mix Aldehyde/Ketone & Nitroalkane (Neat/Solvent) Step2 Step 2: Catalysis Cool to 0 °C, Add 10-20 mol% TMG Step1->Step2 Step3 Step 3: Reaction Stir at RT for 12-48 hours Step2->Step3 Step4 Step 4: Quench Add H2O, Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4, Flash Chromatography Step4->Step5

Figure 2: Standard experimental workflow for the TMG-catalyzed Henry reaction.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 equiv)[3].

  • Add the nitroalkane (1.2 to 1.5 mmol, 1.2–1.5 equiv).

    • Causality Note: Operating under neat (solvent-free) conditions is highly recommended if the substrates are liquid. The high localized concentration of the nitronate anion drives the equilibrium forward and accelerates reaction kinetics[3]. If the substrates are solid, dissolve them in a minimal amount of anhydrous ethanol or THF (approx. 2–5 mL)[2].

Step 2: Catalyst Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dropwise, add 1,1,3,3-Tetramethylguanidine (TMG) (0.1 to 0.2 mmol, 10–20 mol%)[3].

  • Causality Note: The initial deprotonation and subsequent nucleophilic addition are exothermic. Initiating the reaction at 0 °C prevents localized heating, which could otherwise promote the spontaneous dehydration of the forming β-nitro alcohol into an unwanted nitroalkene.

Step 3: Reaction Execution and Monitoring 5. Remove the ice bath and allow the mixture to warm to room temperature (RT). 6. Stir the reaction continuously for 12 to 48 hours[3]. 7. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting carbonyl compound indicates reaction completion.

Step 4: Quench and Workup 8. Once complete, cool the flask back to 0 °C. 9. Quench the reaction by adding distilled water (5 mL)[3]. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL)[3].

  • Causality Note: EtOAc is chosen for its excellent partition coefficient for polar β-nitro alcohols, ensuring maximum recovery from the aqueous phase.

Step 5: Purification and Validation 11. Combine the organic phases and wash with brine (10 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator[3]. 13. Purify the crude adduct via flash column chromatography on silica gel[3]. 14. Self-Validation: Confirm the structure and purity of the isolated β-nitro alcohol using ¹H NMR and ¹³C NMR spectroscopy. The characteristic methine proton adjacent to the nitro group typically appears downfield (δ 4.5–5.5 ppm).

Expert Insights & Troubleshooting

  • Handling Aliphatic Ketones: While aldehydes react rapidly, aliphatic and cyclic ketones are less electrophilic and sterically hindered. If conversion is low with ketones, increase the reaction time to 48 hours or slightly increase the TMG loading to 30 mol%. Avoid heating above 40 °C, as this favors retro-aldol cleavage[6].

  • Stereochemical Considerations: The standard TMG-catalyzed Henry reaction utilizing substituted nitroalkanes (e.g., nitroethane) will yield a mixture of syn and anti diastereomers (typically in a d.r. of 1.1:1 to 1.5:1)[3]. If your drug development pipeline requires strict enantioselectivity or diastereoselectivity, TMG can be replaced with chiral guanidine-thiourea bifunctional catalysts, which utilize hydrogen bonding to direct the stereochemical outcome[7].

  • Preventing Dehydration: If nitroalkenes are observed as a byproduct, it indicates the reaction temperature was too high or the base concentration was excessive. Ensure strict adherence to the 0 °C initiation step and do not exceed 20 mol% TMG unless empirically necessary.

References

  • Simoni, D., Invidiata, F. P., Manfredini, S., Ferroni, R., Lampronti, I., Roberti, M., & Pollini, G. P. (1997). Tetramethylguanidine (TMG) catalyzed addition of nitroalkanes to aldehydes and cyclic ketones. A simple and efficient method for the preparation of β-nitro alcohols. Tetrahedron Letters, 38(15), 2749-2752. URL:[Link]

  • Chrenko, D., Pereckova, J., Zatloukalová, M., Vacek, J., Pospíšil, J., & Perecko, T. (2025). Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions. Journal of Medicinal Chemistry, 68(11), 12172-12184. URL:[Link]

Sources

Application

synthesis of polyurethanes using TMG as a basic catalyst

Application Note: Metal-Free Synthesis of Polyurethanes Using 1,1,3,3-Tetramethylguanidine (TMG) as a Basic Organocatalyst Executive Summary & Scientific Rationale Polyurethanes (PUs) are ubiquitous in biomedical devices...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Free Synthesis of Polyurethanes Using 1,1,3,3-Tetramethylguanidine (TMG) as a Basic Organocatalyst

Executive Summary & Scientific Rationale

Polyurethanes (PUs) are ubiquitous in biomedical devices, drug delivery matrices, and advanced coatings. Traditionally, PU synthesis relies heavily on organometallic catalysts, most notably dibutyltin dilaurate (DBTDL). However, the high cytotoxicity and challenging removal of residual heavy metals make organotin catalysts highly undesirable for pharmaceutical, biological, and environmentally sustainable applications.

1,1,3,3-Tetramethylguanidine (TMG) has emerged as a highly efficient, metal-free organocatalyst for PU synthesis[1]. As a strong, non-nucleophilic base (pKa ~13.0 in water), TMG provides excellent catalytic turnover for the polyaddition of polyols and diisocyanates[1]. Furthermore, because it is highly water-soluble, it can be easily and completely removed from organic polymer matrices during standard purification steps[1]. This application note details the mechanistic causality, quantitative performance, and a self-validating experimental protocol for TMG-catalyzed PU synthesis designed for researchers and drug development professionals.

Mechanistic Insights: The Causality of TMG Catalysis

To optimize a polymerization reaction, one must understand its driving molecular forces. The formation of the urethane linkage requires the nucleophilic attack of a polyol's hydroxyl (-OH) oxygen on the highly electrophilic carbon of a diisocyanate's isocyanate (-N=C=O) group. Without a catalyst, this reaction is kinetically sluggish. TMG accelerates this process via base-catalyzed hydroxyl activation rather than metal-coordination.

  • Steric Hindrance and Non-Nucleophilicity: TMG features four methyl groups that sterically shield its central imine nitrogen. This specific geometry prevents TMG itself from acting as a nucleophile and reacting directly with the isocyanate, which would otherwise cause unwanted chain termination or side reactions[2].

  • Proton Abstraction & Hydrogen Bonding: The highly basic imine nitrogen of TMG strongly hydrogen-bonds with the proton of the polyol's hydroxyl group. This partial (or full) deprotonation significantly increases the electron density on the polyol's oxygen, transforming it into a highly reactive, alkoxide-like nucleophile[3].

  • Electrophilic Attack: The activated oxygen rapidly attacks the isocyanate carbon, forming the urethane bond and subsequently regenerating the TMG catalyst for the next turnover cycle.

Quantitative Data: Catalyst Comparison

When designing a synthesis workflow, selecting the right catalyst dictates the reaction kinetics, side-product profile, and downstream purification requirements. The table below summarizes why TMG is an optimal substitute for both toxic metals and more expensive organocatalysts like DBU.

CatalystChemical ClassificationApprox. pKaTypical Loading (mol%)Toxicity ProfileRemoval Difficulty
TMG Organocatalyst (Guanidine)~13.00.5 - 2.0Low / ModerateEasy (Highly Water Soluble)
DBU Organocatalyst (Amidine)~13.50.5 - 2.0ModerateModerate
DBTDL Organometallic (Tin)N/A0.01 - 0.1High (Cytotoxic)Very Difficult (Lipophilic)
TEA Organocatalyst (Amine)~10.72.0 - 5.0ModerateEasy (Volatile)

Experimental Workflow & Logical Relationships

Workflow A 1. Monomer Preparation Vacuum Degassing of Polyol B 2. Catalyst Introduction Addition of TMG (0.5 - 2.0 mol%) A->B C 3. Mechanistic Activation TMG H-Bonds with Polyol Hydroxyls B->C D 4. Polyaddition Phase Nucleophilic Attack on Isocyanate C->D E 5. Network Curing Thermal Treatment (65-75°C) D->E F 6. System Validation FTIR: NCO peak (2270 cm⁻¹) removal E->F

Experimental workflow for TMG-catalyzed polyurethane synthesis and FTIR validation.

Self-Validating Experimental Protocol

Trustworthiness in protocol design means every critical step must have an observable or measurable validation metric. Do not proceed to the next step unless the validation criteria are met.

Materials & Reagents

  • Diisocyanate: Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) (Store strictly under inert gas)[4].

  • Polyol: Polytetramethylene ether glycol (PTMEG) or Polypropylene glycol (PPG)[4].

  • Catalyst: 1,1,3,3-Tetramethylguanidine (TMG), ≥99% purity[2].

  • Solvent (Optional): Anhydrous N,N-Dimethylformamide (DMF) (<50 ppm H₂O)[4].

Step 1: Monomer Preparation and Dehydration (Critical Causality Step)

  • Action: Place the polyol in a three-necked round-bottom flask equipped with a mechanical stirrer and a vacuum outlet. Heat to 80°C under a vacuum of <1 mbar for 2 hours.

  • Causality: Isocyanates react violently with trace water to form unstable carbamic acids, which decompose into primary amines and CO₂ gas (causing unwanted foaming and urea linkages). Vacuum dehydration prevents this side reaction.

  • Validation Check: The polyol must appear completely clear with no micro-bubbles. Moisture content (verified via Karl Fischer titration) must be <0.02% before proceeding.

Step 2: Reaction Assembly & Catalyst Introduction

  • Action: Cool the polyol to 50°C. Purge the flask with dry Nitrogen (N₂). Add the diisocyanate (NCO:OH molar ratio typically set to 1.05:1.0 to account for any residual trace moisture).

  • Action: Inject the TMG catalyst at a loading of 0.5 to 2.0 mol% (relative to the polyol) using a micro-syringe.

  • Causality: TMG is added after the monomers are uniformly mixed to prevent premature, localized cross-linking. The slight excess of NCO ensures complete consumption of the hydroxyl groups, which is critical for achieving high molecular weights.

Step 3: Polyaddition and Thermal Curing

  • Action: Increase the mechanical stirring speed to 300 rpm. Maintain the reaction temperature strictly between 65°C and 75°C for 2 to 4 hours.

  • Causality: The exothermic nature of the polyaddition reaction requires careful temperature control. Exceeding 80°C in the presence of a strong base like TMG can promote allophanate or biuret side-branching, compromising the linearity and elasticity of the final polymer network.

Step 4: In-Process Validation (The Self-Validating Check)

  • Action: Withdraw a 0.5 mL aliquot every 30 minutes and analyze it via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • Validation Check: Monitor the asymmetric stretching vibration of the isocyanate (-NCO) group at 2270 cm⁻¹ . The reaction is considered complete only when this peak completely disappears (or plateaus at a negligible baseline level) and the urethane carbonyl (-C=O) peak at 1700–1730 cm⁻¹ reaches maximum intensity. Do not terminate the reaction until the 2270 cm⁻¹ peak is resolved.

Step 5: Termination and Purification

  • Action: If synthesized in a solvent (e.g., DMF), precipitate the polymer by pouring the mixture dropwise into a large excess of cold, vigorously stirred distilled water.

  • Causality: TMG is highly water-soluble[1]. Precipitation in water not only solidifies the hydrophobic polyurethane but simultaneously extracts the TMG catalyst and any unreacted monomers, yielding a high-purity, metal-free product suitable for downstream biological or pharmaceutical evaluation.

Sources

Method

Application Note: 1,1,3,3-Tetramethylguanidine (TMG) Catalyzed Aldol Condensation Reactions

Executive Summary The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and drug development. Historically, inorganic bases (e.g., NaOH, KOH) have been used to catalyze these re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and drug development. Historically, inorganic bases (e.g., NaOH, KOH) have been used to catalyze these reactions; however, they often suffer from poor chemoselectivity, uncontrollable dehydration to the enone, and difficult catalyst recovery.

1,1,3,3-Tetramethylguanidine (TMG) has emerged as a superior, sterically hindered, non-nucleophilic organocatalyst (pKa ~13.6). By utilizing TMG—either as a neat base or synthesized into a task-specific ionic liquid (IL) such as TMG lactate ([TMG][Lac])—researchers can achieve highly controlled direct aldol additions. This application note details the mechanistic rationale, comparative catalyst performance, and validated step-by-step protocols for utilizing TMG in both solvent-free direct aldol reactions and complex cascade synthesis.

Mechanistic Rationale & Causality

The success of TMG in aldol chemistry relies on its unique structural and electronic properties:

  • Steric Hindrance: TMG's bulky tetramethyl groups prevent it from acting as a nucleophile. This eliminates unwanted side reactions, such as the Cannizzaro reaction or direct attack on the electrophilic aldehyde[1].

  • Controlled Basicity: Unlike hard inorganic bases that drive the E1cB dehydration of the intermediate alkoxide, TMG and its IL derivatives provide a mild proton-transfer environment. This allows the reaction to be cleanly arrested at the β -hydroxy carbonyl (aldol) stage without spontaneous dehydration[2].

  • Phase Partitioning (Self-Validating Recovery): When TMG is neutralized with organic acids (e.g., lactic acid or acetic acid) to form an ionic liquid, the resulting catalyst is highly hydrophilic. During workup, the addition of a biphasic ether/water mixture forces a strict phase separation. The lipophilic product migrates entirely to the ether layer, while the IL catalyst remains in the aqueous layer, providing visual validation of catalyst recovery[2].

G Ketone Carbonyl Donor (Ketone) Enolate Enolate Intermediate + [TMG-H]+ Ketone->Enolate Deprotonation TMG TMG Catalyst (Base) TMG->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Carbonyl Acceptor (Aldehyde) Aldehyde->Alkoxide Electrophile Aldol β-Hydroxy Carbonyl (Aldol Product) Alkoxide->Aldol Protonation Aldol->TMG Catalyst Regeneration Enone α,β-Unsaturated Carbonyl (Dehydration Product) Aldol->Enone Dehydration (-H2O)

Figure 1: Mechanistic pathway of TMG-catalyzed direct aldol condensation and dehydration.

Comparative Performance of TMG-Based Ionic Liquids

The choice of the anion in TMG-based ionic liquids significantly impacts the catalytic efficiency. A study by demonstrated that the basicity and hydrogen-bonding capacity of the counter-anion dictate the reaction kinetics.

Table 1: Performance of TMG Ionic Liquids in the Direct Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

CatalystAnionReaction Time (h)Yield (%)Recyclability
[TMG][Ac] Acetate2 - 4> 90%High (Up to 5 cycles)
[TMG][Lac] Lactate4 - 685 - 92%High (Up to 5 cycles)
[TMG][Pr] Propionate6 - 8~ 80%Moderate
[TMG][TFA] Trifluoroacetate> 12< 50%Low

Note: [TMG][Ac] exhibits the highest catalytic activity due to the optimal basicity of the acetate anion, which synergizes with the guanidinium cation to facilitate rapid enolization[3].

Experimental Protocols

Protocol A: Solvent-Free Direct Aldol Reaction using[TMG][Lac]

This protocol leverages the [TMG][Lac] ionic liquid to synthesize β -hydroxy ketones under green, solvent-free conditions[2].

Materials:

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Lactic Acid (aqueous)

  • Ketone donor (e.g., Acetone or Cyclopentanone)

  • Aldehyde acceptor (e.g., 4-Nitrobenzaldehyde)

  • Diethyl ether and Deionized water (for workup)

Step-by-Step Methodology:

  • Catalyst Preparation: Slowly neutralize equimolar amounts of TMG with lactic acid in ethanol at 0 °C. Stir for 2 hours, then remove the ethanol under vacuum at 60 °C to yield pure [TMG][Lac] as a viscous liquid.

  • Reaction Setup: In a reaction vial, combine the aldehyde (1.0 mmol) and the ketone (5.0 mmol). The excess ketone acts as the reactant and transient liquid medium.

  • Catalysis: Add 0.3 equivalents of[TMG][Lac] to the mixture. Stir the reaction at room temperature (25 °C).

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The reaction is typically complete within 4–6 hours.

  • Biphasic Workup (Self-Validation): Add 5 mL of deionized water and 5 mL of diethyl ether to the vial. Vigorously shake and allow the layers to separate. The distinct formation of two clear layers validates the partitioning: the product is in the upper ether layer, and the catalyst is in the lower aqueous layer.

  • Isolation: Decant the ether layer, dry over anhydrous Na₂SO₄, and evaporate to yield the crude β -hydroxy ketone. Purify via column chromatography if necessary.

  • Catalyst Recycling: Dry the recovered aqueous layer under vacuum at 80 °C for 4 hours to regenerate the[TMG][Lac] for subsequent cycles.

Protocol B: Cascade Thiol-Michael-Aldol Reaction using TMG Base

This protocol utilizes neat TMG to promote a complex cascade reaction, synthesizing 2H-thiochromene-3-carboxylate libraries for medicinal chemistry[4].

Materials:

  • 2-Mercaptobenzaldehyde (0.4 mmol)

  • Cinnamate ester (0.2 mmol)

  • TMG (0.2 mmol)

  • Dry Toluene (1.0 mL)

  • p-Toluenesulfonic acid (PTSA) (for final dehydration)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-mercaptobenzaldehyde and the cinnamate ester in dry toluene.

  • Catalyst Addition: Inject TMG (25 μ L, 0.2 mmol) directly into the solution. The TMG immediately deprotonates the thiol, triggering the thia-Michael addition to the cinnamate ester.

  • Aldol Cyclization: Stir the mixture at room temperature for 24 hours. The transient enolate formed from the Michael addition undergoes an intramolecular aldol condensation with the pendant aldehyde group.

  • Intermediate Isolation: Evaporate the toluene under vacuum and purify the crude mixture via flash chromatography (n-hexane/EtOAc 80:20) to isolate the diastereomeric aldol intermediates.

  • Dehydration to Thiochromene: Dissolve the intermediate in 1 mL of toluene and add PTSA (0.19 mmol). Heat the mixture at 90 °C for 1 hour to force the E1cB dehydration, yielding the fully conjugated 2H-thiochromene-3-carboxylate.

Troubleshooting & Optimization Insights

  • Low Yield with Asymmetric Ketones: Ketones with two different α -hydrogens (e.g., 2-butanone) will yield a mixture of regioisomers and generally lower overall yields due to competing enolization pathways[2]. For these substrates, utilizing the more active [TMG][Ac] catalyst can improve conversion rates[3].

  • Spontaneous Dehydration: If the target is the β -hydroxy ketone but the α,β -unsaturated enone is observed, ensure the reaction temperature does not exceed 25 °C. Elevated temperatures provide the activation energy required for the elimination of water.

References

  • Zhu, A., Jiang, T., Wang, D., Han, B., Liu, L., Huang, J., Zhang, J., & Sun, D. (2005). Direct aldol reactions catalyzed by 1,1,3,3-tetramethylguanidine lactate without solvent. Green Chemistry, 7(7), 514-517.[Link]

  • Zhu, A., Jiang, T., Wang, D., Han, B., Liu, L., & Huang, J. (2006). Study on guanidine-based task-specific ionic liquids as catalysts for direct aldol reactions without solvent. New Journal of Chemistry, 30(5), 736-740.[Link]

Sources

Application

Application Note: Precision (E)-Olefination via TMG-Mediated Horner-Wadsworth-Emmons Reaction

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming substrate base-sensitivity utilizing 1,1,3,3-Tetramethylguanidine (TMG) and Lithium Chloride (LiCl). Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming substrate base-sensitivity utilizing 1,1,3,3-Tetramethylguanidine (TMG) and Lithium Chloride (LiCl).

Mechanistic Rationale: The Case for Mild Organic Superbases

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology for the stereoselective synthesis of (E)-alkenes from phosphonate-stabilized carbanions and carbonyl electrophiles (1)[1]. Traditionally, this transformation relies on harsh, irreversible bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). However, when dealing with highly functionalized APIs or epimerizable aldehydes, these harsh conditions induce destructive side reactions, including aldol condensations or β-eliminations.

To circumvent this, the integration of 1,1,3,3-Tetramethylguanidine (TMG) provides a highly effective alternative. TMG is a non-nucleophilic, uncharged organic base. While it is less basic than traditional ionic bases, it is exceptionally efficient when paired with a Lewis acid like Lithium Chloride (LiCl) (2)[2].

Causality of the Reagent System:

  • LiCl (Lewis Acid Activator): Lithium ions coordinate tightly to the phosphoryl oxygen of the phosphonate. This coordination pulls electron density away from the α-carbon, drastically lowering the pKa of the α-protons. Furthermore, LiCl lowers the energy of the open-chain intermediate, facilitating the thermodynamic equilibration required for high (E)-selectivity (3)[3].

  • TMG (Deprotonator): Because the phosphonate is activated by LiCl, the mildly basic TMG is now sufficient to achieve quantitative deprotonation without attacking the sensitive aldehyde electrophile.

  • Aqueous Byproduct: The reaction yields a water-soluble dialkyl phosphate salt, which is easily removed via simple aqueous extraction, bypassing the need for complex chromatography to remove phosphorus byproducts (4)[4].

Mechanism Phos Phosphonate Ester (Weakly Acidic) Carb Li-Coordinated Phosphonate Carbanion Phos->Carb + LiCl LiCl LiCl (Lewis Acid Activator) LiCl->Carb TMG TMG Base (Mild Deprotonation) TMG->Carb - TMG-H+ Oxa Oxaphosphetane Intermediate Carb->Oxa + Aldehyde Ald Aldehyde (Electrophile) Ald->Oxa Alkene (E)-Alkene (Target Product) Oxa->Alkene Cycloreversion Phosphate Water-Soluble Phosphate Salt Oxa->Phosphate

Fig 1. Mechanistic pathway of the LiCl/TMG-mediated Horner-Wadsworth-Emmons olefination.

Quantitative Base Comparison

To understand why TMG is selected over other common bases, we must evaluate their basicity, nucleophilicity, and compatibility profiles. The data below summarizes the operational envelope for standard HWE bases.

BasepKa (in MeCN)Relative NucleophilicityTypical Yield (%)(E)-SelectivitySensitive Substrate Compatibility
NaH >35High (Hydride transfer)85–95%HighPoor (Causes epimerization)
DBU 24.3Low80–90%HighModerate
TMG 23.3Very Low 75–88%Very High Excellent
TBD 26.0Moderate85–95%HighGood

Note: While TBD and DBU are stronger organic bases, TMG's extreme steric hindrance (four methyl groups) renders it functionally non-nucleophilic, making it the premier choice for highly fragile electrophiles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

Reagents & Equipment
  • Phosphonate: Triethyl phosphonoacetate (1.1 equiv)

  • Electrophile: Base-sensitive Aldehyde (1.0 equiv)

  • Base: 1,1,3,3-Tetramethylguanidine (TMG) (1.2 equiv)

  • Additive: Anhydrous Lithium Chloride (LiCl) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M relative to aldehyde)

Step-by-Step Methodology

Step 1: Substrate Activation (Complexation)

  • Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Add anhydrous LiCl (1.2 equiv) and suspend it in anhydrous MeCN.

  • Add the phosphonate (1.1 equiv) to the suspension at 25 °C and stir for 15 minutes.

  • Causality: MeCN is a polar aprotic solvent that facilitates the dissolution of the LiCl-phosphonate complex.

  • Validation Checkpoint 1: The initially cloudy LiCl suspension should clarify into a homogeneous solution as the highly soluble Li-phosphonate coordination complex forms. If the solution remains opaque, moisture contamination is likely present.

Step 2: Mild Deprotonation

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add TMG (1.2 equiv) dropwise over 5 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Causality: Cooling prevents localized thermal spikes that could degrade the forming carbanion.

  • Validation Checkpoint 2: A subtle yellowing of the solution typically occurs, indicating the successful generation of the stabilized phosphonate carbanion.

Step 3: Electrophilic Coupling

  • Dissolve the base-sensitive aldehyde (1.0 equiv) in a minimal volume of anhydrous MeCN.

  • Add the aldehyde solution dropwise to the carbanion mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Validation Checkpoint 3 (In-Process Control): Perform TLC (Hexanes/EtOAc). The product spot will typically be more non-polar (higher Rf​ ) than the starting aldehyde. The reaction is self-validated as complete when the aldehyde spot is completely consumed.

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NH4​Cl (equal volume to MeCN).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Causality: The dialkyl phosphate byproduct and LiCl are highly water-soluble and partition entirely into the aqueous phase, leaving the crude alkene in the organic phase (4)[4].

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Analytical Validation

  • Validation Checkpoint 4 (Stereochemical Confirmation): Obtain a crude 1H NMR spectrum. Locate the newly formed vinylic protons. Calculate the J -coupling constant. A coupling constant of J = 15–16 Hz definitively validates the (E)-alkene geometry. If J = 10–12 Hz, the (Z)-isomer has formed, indicating a failure in thermodynamic equilibration.

Protocol S1 1. Substrate Activation Suspend Phosphonate & LiCl in MeCN S2 2. Mild Deprotonation Add TMG dropwise at 0 °C (Stir 30 min) S1->S2 S3 3. Electrophilic Coupling Introduce Aldehyde, warm to 25 °C S2->S3 S4 4. In-Process Control (IPC) Confirm conversion via LC-MS/TLC S3->S4 S5 5. Aqueous Quench Partition with sat. NH4Cl / EtOAc S4->S5 S6 6. Isolation & Validation Flash Chromatography & 1H NMR (J-coupling) S5->S6

Fig 2. Step-by-step experimental workflow for the TMG-mediated HWE reaction protocol.

References

  • Title: Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions Source: Organic Chemistry Portal (Org. Lett., 2000) URL: 2

  • Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: 1

  • Title: Horner-Wadsworth-Emmons Reaction Source: Alfa Chemistry URL: 4

  • Title: What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? Source: ResearchGate URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Removal of 1,1,2,3-Tetramethylguanidine (TMGb)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with removing 1,1,2,3-Tetramethylguanidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with removing 1,1,2,3-Tetramethylguanidine (TMGb) from organic reaction mixtures.

While highly valued as a strong, non-nucleophilic organic base and organocatalyst in ring-opening polymerizations (ROP) and Wittig reactions[1], TMGb’s high basicity and solubility profile frequently cause downstream purification bottlenecks. This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to ensure the absolute purity of your target compounds.

Physicochemical Profile & Causality of Persistence

To successfully remove a reagent, one must first understand the thermodynamic drivers of its behavior. 1,1,2,3-Tetramethylguanidine is an isomer of the more common 1,1,3,3-TMG. It possesses an exceptionally high pKa due to the resonance stabilization of its conjugate acid (the guanidinium cation).

Because its pKa is approximately 13.6, TMGb remains unprotonated—and thus highly lipophilic—at neutral pH. Standard water washes will fail to remove it from organic solvents. Removal strategies must force a phase transfer by protonating the imine nitrogen, thereby shifting its partition coefficient ( ) entirely into the aqueous phase or onto a solid support.

Table 1: Quantitative Physicochemical Data for TMGb

ParameterValueImpact on Removal Strategy
pKa (Conjugate Acid) ~13.6Requires an aqueous pH < 7 to ensure >99.9% protonation.
Boiling Point 160–163 °CToo high for standard rotary evaporation; requires vacuum distillation.
Water Solubility MiscibleHighly amenable to aqueous extraction only if fully protonated.
Density 0.92 g/mLPartitions into the upper organic layer in unhalogenated solvents if neutral.

Troubleshooting FAQs

Q1: I washed my reaction mixture with water three times, but NMR still shows residual TMGb. Why? A1: Unprotonated TMGb is highly soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). A neutral water wash does not provide the thermodynamic driving force needed to break its solvation in the organic phase. You must introduce an acid to convert it into a hydrophilic guanidinium salt.

Q2: My target product contains an acid-sensitive acetal group. How can I remove TMGb without using harsh aqueous HCl? A2: Do not use 1.0 M HCl for acid-sensitive products. Instead, use a saturated aqueous solution of Ammonium Chloride ( ). Saturated naturally buffers at a pH of ~5.5. Because the pKa of TMGb is ~13.6, a pH of 5.5 provides an 8-order-of-magnitude protonation gradient, ensuring complete conversion to the guanidinium salt without hydrolyzing sensitive functional groups.

Q3: My product is highly water-soluble and cannot undergo aqueous workup. What are my options? A3: You should utilize a heterogeneous cation-exchange resin (e.g., Amberlyst® 15). The resin acts as a solid-state acid, covalently trapping the guanidinium cation onto the polymer matrix. This allows you to simply filter the base out of your organic solvent without introducing a single drop of water.

Q4: Can I recover and reuse the TMGb catalyst after the reaction? A4: Yes. If your target product is non-volatile and thermally stable, you can subject the crude mixture to vacuum distillation. Because TMGb boils at ~160 °C at atmospheric pressure, applying a high vacuum (e.g., <1 mbar) allows it to be distilled off gently and collected in a cold trap for reuse.

Workflow & Mechanistic Visualizations

To select the optimal purification route, follow the decision matrix below.

Workflow A Crude Reaction Mixture (Contains 1,1,2,3-TMGb) B Is the target product acid-sensitive? A->B C Aqueous Workup (1.0 M HCl) B->C No D Are there water-sensitive functional groups? B->D Yes E Mild Aqueous Workup (Sat. NH4Cl) D->E No F Is the product volatile? D->F Yes G Cation-Exchange Resin (e.g., Amberlyst 15) F->G Yes H Vacuum Distillation (TMGb bp ~160°C) F->H No

Caption: Workflow decision matrix for the removal of 1,1,2,3-Tetramethylguanidine from reaction mixtures.

Mechanism Org Organic Phase Neutral 1,1,2,3-TMGb (Lipophilic) Acid Protonation (pH < 13.6) Org->Acid Aq Aqueous Phase Guanidinium Cation (Hydrophilic) Acid->Aq Phase Transfer

Caption: Acid-base mechanism driving the phase transfer of 1,1,2,3-TMGb during aqueous workup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the validation checks, as they are critical for ensuring scientific integrity and preventing downstream catalytic poisoning.

Protocol A: Mild Acidic Aqueous Workup (For standard or mildly acid-sensitive products)

Causality: Utilizing saturated provides enough protons to fully ionize TMGb without dropping the pH to a level that degrades sensitive moieties.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M regarding the target product.

  • Quench: Add 3 volumes of saturated aqueous per 1 volume of the organic phase.

  • Agitation: Shake vigorously in a separatory funnel. Vent frequently.

  • Separation: Allow the layers to separate.

    • Troubleshooting: If an emulsion forms, the TMGb is likely only partially protonated, acting as a surfactant. Add a small amount of 10% citric acid to break the emulsion.

  • Extraction: Drain the aqueous layer. Back-extract the aqueous layer once with fresh organic solvent to recover any partitioned product.

  • Self-Validation Check: Test the pH of the combined aqueous waste. If the pH is >7, the acid was entirely consumed by the base. You must repeat the wash on the organic layer with fresh until the aqueous runoff registers a mildly acidic pH (~5–6).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.

Protocol B: Cation-Exchange Resin Scavenging (For highly water-sensitive products)

Causality: Macroreticular sulfonic acid resins (like Amberlyst® 15) provide a solid-state proton source. The basic imine nitrogen of TMGb deprotonates the sulfonic acid groups on the resin, electrostatically tethering the guanidinium ion to the insoluble polymer beads.

  • Preparation: Ensure the crude reaction mixture is dissolved in a polar aprotic solvent (e.g., THF, MeCN, or DCM) to allow the resin beads to swell properly.

  • Resin Addition: Add Amberlyst® 15 (H+ form) directly to the flask.

    • Calculation: Add exactly 3.0 to 5.0 molar equivalents of the resin's exchange capacity (typically ~4.7 meq/g) relative to the moles of TMGb used in the reaction.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Avoid aggressive magnetic stirring, which can pulverize the resin beads and clog filters.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake thoroughly with 3 column volumes of the reaction solvent to elute any target product trapped in the polymer pores.

  • Self-Validation Check: Spot the final filtrate on a TLC plate and stain with Dragendorff's reagent or Ninhydrin. The absence of a visible stain confirms the complete scavenging of the guanidine base.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure, TMGb-free product.

Table 2: Quantitative Parameters for Removal Protocols

ProtocolReagentEquivalents / RatioTarget pHIncubation Time
A: Aqueous Workup Sat. 3:1 (Aq:Org volume)5.0 - 6.0< 5 minutes
B: Resin Scavenging Amberlyst® 153.0 - 5.0 meq / mol TMGbN/A (Non-aqueous)2 - 4 hours
C: Vacuum Distillation Heat / VacuumN/AN/AProduct-dependent

References

  • Organocatalytic Controlled/Living Ring-Opening Polymerization of Cyclotrisiloxanes Initiated by Water with Strong Organic Base Catalysts The Royal Society of Chemistry URL
  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions Thieme Connect URL
  • TETRAMETHYL GUANIDINE - Chemical Properties and Specifications Ataman Kimya URL

Sources

Optimization

Technical Support Center: Solving TMG Solubility in Non-Polar Solvents

Welcome to the technical support guide for addressing challenges with Trimethylglycine (TMG) solubility. This resource is designed for researchers, chemists, and formulation scientists who encounter difficulties dissolvi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for addressing challenges with Trimethylglycine (TMG) solubility. This resource is designed for researchers, chemists, and formulation scientists who encounter difficulties dissolving the highly polar, zwitterionic TMG molecule in non-polar organic solvents. Here, we move beyond simple instructions to explain the fundamental science behind these challenges and provide structured, field-proven methodologies to overcome them.

Part 1: The Root of the Problem - Understanding TMG's Chemistry

This section addresses the fundamental reasons behind TMG's poor solubility in non-polar environments.

Q1: What is Trimethylglycine (TMG) and why is it so difficult to dissolve in non-polar solvents?

A: Trimethylglycine, also known as betaine, is an amino acid derivative.[1][2] Its chemical structure is unique because it is a zwitterion ; it contains a permanently positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule.[1] This internal salt-like structure makes TMG extremely polar.

The core principle governing solubility is "like dissolves like."

  • Polar Solvents (e.g., water, methanol) have high dielectric constants and can effectively solvate both the positive and negative charges on the TMG molecule, leading to high solubility.[2][3]

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether) have very low dielectric constants. They lack the ability to stabilize the distinct positive and negative charges on the TMG zwitterion, resulting in negligible solubility.[4] Attempting to dissolve TMG in these solvents is analogous to trying to dissolve table salt in oil.

Caption: Zwitterionic structure of Trimethylglycine (TMG).
Part 2: Troubleshooting and Step-by-Step Solubilization Protocols

This section provides actionable strategies, from basic troubleshooting to advanced chemical methods, to successfully incorporate TMG into non-polar systems.

Q2: I have a cloudy suspension of TMG in toluene. What are the initial troubleshooting steps?

A: Before employing advanced methods, ensure the fundamentals are covered:

  • Verify TMG Purity & Form: Ensure you are using anhydrous TMG. The hydrated form (betaine monohydrate) will be even more challenging to dissolve.

  • Ensure Anhydrous Conditions: Trace amounts of water in your non-polar solvent can cause TMG to clump, as it will preferentially interact with the water molecules. Use a freshly dried solvent.

  • Apply Mechanical Energy:

    • Sonication: Use a bath or probe sonicator. The high-frequency agitation can help break up small agglomerates and increase the surface area for interaction, though it will not fundamentally change the poor solubility.

    • High-Shear Mixing: For larger volumes, high-shear mixing can be beneficial.

  • Gentle Heating: While a significant increase in solubility is unlikely with heat alone, gentle warming can sometimes help overcome small energy barriers. Monitor for any potential degradation of other components in your mixture.

If these steps fail, the polarity mismatch is too great, and a formulation strategy is required.

Q3: How can I use a co-solvent to dissolve TMG in a non-polar medium?

A: A co-solvent acts as a "bridge" between the polar TMG and the non-polar bulk solvent.[5][6] The ideal co-solvent is miscible with the non-polar solvent but has sufficient polarity to interact with TMG. Short-chain alcohols are common choices.[4][7]

Mechanism: The co-solvent molecules orient themselves around the TMG, with their polar end (e.g., the hydroxyl group of an alcohol) interacting with TMG's charges and their non-polar end (the alkyl chain) facing outwards towards the non-polar bulk solvent. This effectively creates a more lipophilic "shell" around the TMG molecule, allowing it to be dispersed.

SolventDielectric Constant (@ 20°C)Polarity IndexRole
n-Hexane1.880.1Non-Polar Bulk Solvent
Toluene2.382.4Non-Polar Bulk Solvent
Diethyl Ether4.342.8Non-Polar Bulk Solvent
Ethanol 24.5 4.3 Effective Co-Solvent
Isopropanol 19.9 3.9 Effective Co-Solvent
Methanol 32.7 5.1 Effective Co-Solvent
Water80.110.2Polar Reference

Protocol: Co-Solvent Titration for TMG Solubilization

This protocol helps determine the minimum amount of co-solvent needed to achieve a clear solution.

  • Preparation: Add your desired mass of TMG to a known volume of the non-polar solvent in a clear glass vial with a magnetic stir bar.

  • Initial Mixing: Stir the suspension at a consistent speed. It will appear cloudy or as a slurry.

  • Titration: Using a burette or micropipette, add the chosen co-solvent (e.g., ethanol) to the suspension in small, precise increments (e.g., 0.5% of the total volume at a time).

  • Observation: After each addition, allow the mixture to stir for 2-3 minutes. Observe for any changes in clarity.

  • Endpoint: The endpoint is reached when the solution becomes completely clear and free of visible particles. Record the total volume of co-solvent added. This represents the minimum ratio of co-solvent to non-polar solvent required for that specific concentration of TMG.

CoSolvent_Workflow start Start: TMG Suspension in Non-Polar Solvent add_cosolvent Add Small Increment of Co-Solvent (e.g., Ethanol) start->add_cosolvent stir Stir for 2-3 Minutes add_cosolvent->stir observe Is Solution Clear? stir->observe observe->add_cosolvent No end Endpoint Reached: Record Co-Solvent Volume observe->end Yes

Caption: Workflow for determining the optimal co-solvent ratio.
Part 3: Advanced Solubilization Strategies

When co-solvents are insufficient or undesirable (e.g., they alter the system's properties too much), more advanced chemical interventions are necessary.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it solubilize TMG?

A: Phase-Transfer Catalysis is a powerful technique for moving a reactant from one phase (like a solid or aqueous phase) into another immiscible phase (the non-polar organic phase) where the reaction can occur.[8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt with long alkyl chains, acts as a "taxi" for the polar molecule.

Mechanism for TMG:

  • The positively charged head of the PTC (e.g., Aliquat® 336) interacts with the negatively charged carboxylate group of the TMG molecule.

  • The long, lipophilic (oil-loving) alkyl chains of the PTC surround this ion pair.

  • This entire complex is now sufficiently non-polar to detach from the solid TMG particle and dissolve into the bulk non-polar solvent.

This method is highly effective but introduces a catalyst that may need to be removed in a later step.

PTC_Mechanism Phase-Transfer Catalysis (PTC) Mechanism cluster_solid Solid Phase (TMG Crystals) cluster_liquid Non-Polar Solvent Phase TMG_solid TMG Zwitterion (Insoluble) Complex [Q+...TMG-] Soluble Complex TMG_solid->Complex 2. Forms lipophilic ion-pair complex PTC PTC Catalyst (e.g., Q+X-) PTC->TMG_solid 1. PTC approaches TMG surface Complex->Solvent 3. Complex dissolves in organic phase

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Trimethylgallium (TMG) and Triethylamine (TEA): Defining Efficiency in Disparate Chemical Domains

Prepared by: Gemini, Senior Application Scientist Abstract: This guide provides an in-depth comparative analysis of Trimethylgallium (TMG) and Triethylamine (TEA), two critical reagents that, while occasionally grouped u...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides an in-depth comparative analysis of Trimethylgallium (TMG) and Triethylamine (TEA), two critical reagents that, while occasionally grouped under the broad term of "catalysis," operate in fundamentally different scientific and industrial spheres. For researchers, scientists, and drug development professionals, understanding the distinct roles and performance metrics of these compounds is crucial for experimental design and process optimization. This document moves beyond a simplistic comparison to explore the concept of "efficiency" as it pertains to their primary applications: TMG as a high-purity precursor in materials science, specifically Metal-Organic Chemical Vapor Deposition (MOCVD), and TEA as a ubiquitous base catalyst in organic synthesis. We will dissect their mechanisms of action, provide exemplary experimental protocols, and present a clear framework for selecting the appropriate tool for a given chemical objective.

Section 1: Trimethylgallium (TMG) - The Architect of Advanced Semiconductor Materials

Trimethylgallium is a volatile, pyrophoric organometallic compound that serves as a cornerstone precursor for the fabrication of III-V compound semiconductors. Its utility is not measured in the traditional catalytic sense of turnover frequency but in its ability to controllably decompose and deposit high-purity, crystalline thin films.

Chemical Profile and Primary Application

TMG's primary role is as a gallium source in MOCVD (also known as OMVPE), a process used to grow complex semiconductor multilayer structures for applications like LEDs, laser diodes, and high-power electronics.[1][2] In this context, efficiency is defined by several key performance indicators:

  • Growth Rate: The speed at which a crystalline layer is deposited, often measured in micrometers per hour (μm/h).[3]

  • Material Purity: The ability to decompose cleanly, minimizing the incorporation of impurities (especially carbon) into the crystal lattice.[4]

  • Decomposition Temperature: The temperature at which TMG pyrolyzes to release gallium atoms. A lower, well-defined decomposition temperature allows for more versatile processing conditions.

  • Vapor Pressure: A consistent and appropriate vapor pressure is essential for precise delivery of the precursor into the reactor.[1]

Mechanism of Action in MOCVD

The MOCVD process involves injecting ultrapure TMG gas, along with a group V precursor (like ammonia, NH₃, for GaN growth) and a carrier gas, into a reactor containing a heated substrate wafer.[1][5] The TMG molecule undergoes thermal decomposition (pyrolysis) near the hot substrate surface. The gallium atoms are then incorporated into the growing epitaxial layer.[5]

The process can be visualized as a sequential, controlled chemical reaction on a surface, where efficiency is dictated by mass transport and surface kinetics.[1]

MOCVD_Workflow Diagram 1: Generalized MOCVD Workflow for GaN Growth using TMG. cluster_gas_delivery Gas Delivery System cluster_reactor MOCVD Reactor TMG TMG Precursor (in bubbler) Mixer Gas Mixing TMG->Mixer Precise Flow Control NH3 NH₃ Precursor (Gas Cylinder) NH3->Mixer Carrier Carrier Gas (H₂/N₂) Carrier->Mixer Substrate Heated Substrate (e.g., Sapphire, SiC) Mixer->Substrate Laminar Flow Exhaust Exhaust/Scrubber Substrate->Exhaust Byproducts (CH₄, etc.)

Caption: Generalized MOCVD Workflow for GaN Growth using TMG.

Experimental Protocol: Evaluating TMG Efficiency in GaN Epilayer Growth

This protocol describes a general method for growing a Gallium Nitride (GaN) thin film on a sapphire substrate to evaluate TMG precursor efficiency.

Methodology:

  • Substrate Preparation: A c-plane sapphire substrate is cleaned and loaded into the MOCVD reactor.

  • System Purge: The reactor is purged with a high-purity carrier gas (e.g., H₂) to eliminate atmospheric contaminants.

  • Thermal Cleaning: The substrate is heated to >1000 °C in a H₂ atmosphere to clean the surface.

  • Nitriding (Optional): The substrate surface is exposed to an ammonia (NH₃) flow at high temperature to form a thin AlN layer, which aids subsequent GaN growth.

  • Buffer Layer Growth: A low-temperature GaN buffer layer is grown at ~550 °C by introducing TMG and NH₃. This layer is critical for improving the quality of the main film.

  • High-Temperature Growth: The temperature is ramped to ~1000-1100 °C.[5] The TMG and NH₃ flow rates are precisely controlled to initiate the high-quality GaN epilayer growth. The TMG flow rate is directly proportional to the growth rate.[3]

  • Cooldown and Unloading: After achieving the desired film thickness, the precursor flows are stopped, and the system is cooled under a carrier gas atmosphere before the sample is unloaded.

Validation and Efficiency Metrics:

  • Growth Rate: Measured post-growth using techniques like reflectometry or cross-sectional microscopy.

  • Film Quality: Assessed by X-ray diffraction (XRD) to determine crystallinity and atomic force microscopy (AFM) to measure surface roughness.

  • Purity: Evaluated using secondary ion mass spectrometry (SIMS) to quantify carbon and other impurity concentrations.

Section 2: Triethylamine (TEA) - The Versatile Workhorse of Organic Synthesis

Triethylamine is a simple tertiary amine that functions as a highly versatile and cost-effective organic base catalyst.[6] It is a staple reagent in both academic and industrial laboratories, facilitating a vast range of chemical transformations.[7] Unlike TMG, TEA's efficiency is measured by its ability to accelerate reactions, improve yields, and control selectivity in a solution-phase environment.

Chemical Profile and Primary Applications

As a sterically hindered, non-nucleophilic (in most cases) base with a pKa of its conjugate acid around 10.75, TEA is ideal for scavenging protons generated during a reaction.[8] Its catalytic efficiency is judged by:

  • Reaction Yield: The percentage of the desired product obtained.[9]

  • Reaction Rate: The time required to reach completion.

  • Selectivity: The ability to favor the formation of one product over others (e.g., in elimination reactions).

  • Operational Simplicity: TEA is a liquid that is easy to handle (unlike pyrophoric TMG) and remove post-reaction due to its volatility.[6]

It is a key catalyst in reactions such as acylations, dehydrohalogenations, hydrosilylations, and Knoevenagel-Michael additions.[8][9]

Mechanisms of Catalysis

TEA primarily operates through two main catalytic pathways:

  • General Base Catalysis: TEA removes a proton from a substrate, increasing its nucleophilicity. In the acylation of an alcohol with an acyl chloride, TEA deprotonates the alcohol, making it a more potent nucleophile to attack the acyl chloride. It then neutralizes the HCl byproduct, driving the reaction to completion.[10][11]

  • Nucleophilic Catalysis: Less commonly, TEA can act as a nucleophile, forming a reactive intermediate. For example, it can react with an acyl chloride to form a highly reactive acylammonium salt, which is then more readily attacked by a nucleophile like an alcohol.[10]

TEA_Mechanism Diagram 2: General Base Catalysis Mechanism for TEA in Esterification. TEA Triethylamine (TEA) :N(Et)₃ ROH Alcohol R-OH TEA->ROH Deprotonates (Base Catalysis) Alkoxide Activated Alkoxide R-O⁻ ROH->Alkoxide Forms AcylCl Acyl Chloride R'-COCl Intermediate Tetrahedral Intermediate AcylCl->Intermediate Alkoxide->AcylCl Nucleophilic Attack TEAH Triethylammonium Chloride [Et₃NH]⁺Cl⁻ Intermediate->TEAH Proton Transfer to TEA & Cl⁻ association Ester Ester Product R'-COOR Intermediate->Ester Eliminates Cl⁻

Caption: General Base Catalysis Mechanism for TEA in Esterification.

Experimental Protocol: Evaluating TEA Efficiency in an Acylation Reaction

This protocol details the esterification of an alcohol with an acyl chloride, a classic reaction to evaluate the efficiency of TEA as a base catalyst.[12]

Methodology:

  • Reaction Setup: To a solution of an alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert nitrogen atmosphere, add Triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C. This is crucial to control the initial exothermic reaction.

  • Reagent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress is monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the limiting reagent indicates completion.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is purified by column chromatography to yield the pure ester.

Validation and Efficiency Metrics:

  • Yield: Calculated from the mass of the purified product versus the theoretical maximum. A high yield (>90%) indicates high efficiency.

  • Reaction Time: The duration required for the starting material to be consumed, as determined by TLC.

  • Purity: Assessed by NMR spectroscopy and/or GC-MS of the final product.

Section 3: Comparative Analysis and Summary

The fundamental distinction between TMG and TEA lies in their chemical purpose. TMG is a reagent consumed to build a solid-state material, while TEA is a true catalyst that facilitates a transformation in solution and is regenerated.

Data Summary Table
FeatureTrimethylgallium (TMG)Triethylamine (TEA)
Chemical Class Organometallic Compound (Lewis Acid)Tertiary Amine (Lewis Base)
Primary Role Precursor for material deposition[1][2]Catalyst for organic reactions[6][7]
Key Efficiency Metrics Growth rate, material purity, low carbon incorporation, decomposition temperature[3][4]Reaction yield, reaction rate, selectivity, turnover number[9]
Primary Mechanism Thermal Decomposition (Pyrolysis) at a surfaceGeneral Base Catalysis (Proton Abstraction)[10][11]
Typical Conditions High Vacuum/Low Pressure, High Temperature (400-1100°C), Gas Phase[5]Atmospheric Pressure, Low Temperature (-20 to 100°C), Liquid Phase
Safety Concerns Pyrophoric (ignites on contact with air), highly toxicFlammable, corrosive, toxic[7]
Logical Application Framework

The decision to use TMG or TEA is dictated entirely by the desired outcome. There is no overlap in their optimal applications.

Decision_Tree Diagram 3: Application Decision Framework for TMG vs. TEA. Start What is the primary experimental goal? Goal_Material Deposit a Gallium-Containing Thin Film (e.g., GaN, GaAs)? Start->Goal_Material Materials Science Goal_Organic Catalyze a Solution-Phase Organic Reaction? Start->Goal_Organic Organic Synthesis Use_TMG Select Trimethylgallium (TMG) as the Precursor Goal_Material->Use_TMG Yes Check_Reaction Does the reaction require proton scavenging or base-mediated activation? Goal_Organic->Check_Reaction Use_TEA Select Triethylamine (TEA) as the Base Catalyst Check_Reaction->Use_TEA Yes

Caption: Application Decision Framework for TMG vs. TEA.

Conclusion

Trimethylgallium (TMG) and Triethylamine (TEA) are exemplary tools within their respective fields, and any comparison of their "catalytic efficiency" must respect this distinction. TMG's performance is benchmarked by its fidelity as a molecular building block in the highly controlled environment of an MOCVD reactor, where it enables the creation of next-generation semiconductor devices. In contrast, TEA's value is measured by its efficacy as a chemical accelerator in the diverse landscape of organic synthesis, where it provides a simple, robust, and cost-effective means to produce valuable molecules. For the modern scientist, recognizing that these reagents are not competitors but specialists is the first step toward leveraging their full potential.

References

  • Argosun. (n.d.). Trimethylgallium (TMG)
  • Couture, et al. (n.d.). Catalytic properties of the Pd/C – triethylamine system. Semantic Scholar.
  • Bhat et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. J.
  • Patsnap Eureka. (2024).
  • Jack Westin. (n.d.). Mechanism Of Catalysis - Enzyme Structure And Function.
  • Silver Fern Chemical. (n.d.).
  • Baruah, U. (2018).
  • ResearchGate. (2025). Catalytic Properties of the Pd/C - Triethylamine System.
  • ResearchGate. (2025). Mechanism of catalysis with triethylamine of phenols benzoylation in dioxane. New quality experiment.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Metalorganic vapour-phase epitaxy.
  • MDPI. (2025). DFT Study of Initial Surface Reactions in Gallium Nitride Atomic Layer Deposition Using Trimethylgallium and Ammonia.
  • University of Bristol. (2023). Trimethylgallium - Molecule of the Month.
  • ResearchGate. (n.d.). A comparison of TMG with TEG for the growth of InxGa1−xAs.
  • ACS Publications. (2006).
  • ResearchGate. (n.d.).
  • Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Study of Ga₂O₃ deposition by MOCVD.
  • Vital M

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Comparative

Optimizing Base Selection for Chemical Scale-Up: A Cost-Benefit Analysis of TMG vs. DIPEA

In the transition from bench-scale discovery to pilot-plant manufacturing, the choice of a non-nucleophilic organic base is rarely trivial. While N,N-Diisopropylethylamine (DIPEA, Hünig’s base) is the default choice for...

Author: BenchChem Technical Support Team. Date: March 2026

In the transition from bench-scale discovery to pilot-plant manufacturing, the choice of a non-nucleophilic organic base is rarely trivial. While N,N-Diisopropylethylamine (DIPEA, Hünig’s base) is the default choice for many synthetic chemists, 1,1,3,3-Tetramethylguanidine (TMG) has emerged as a powerful alternative for complex scale-up scenarios.

This guide provides an objective, data-driven comparison of TMG and DIPEA, analyzing their physicochemical causality, operational economics, and performance in advanced workflows such as continuous flow photoredox catalysis and sterically hindered peptide synthesis.

Physicochemical Causality: Why Base Selection Matters

The divergent utility of TMG and DIPEA stems directly from their structural mechanisms of basicity and steric shielding.

  • DIPEA (Hünig's Base): DIPEA relies on the severe steric bulk of two isopropyl groups and one ethyl group to shield its nitrogen lone pair. This makes it an excellent non-nucleophilic base, but its basicity is relatively moderate, with a pKa of approximately 10.8 in water (1)[1]. It is ideal for neutralizing acids generated during amide couplings without causing unwanted side reactions.

  • TMG (1,1,3,3-Tetramethylguanidine): TMG derives its non-nucleophilic character and extreme basicity (pKa ~13.0 in water) from the resonance stabilization of its conjugate acid, the guanidinium ion (2)[2]. This allows TMG to deprotonate significantly weaker acids that DIPEA cannot activate, accelerating sluggish reaction kinetics in transformations like Knoevenagel condensations (3)[3].

Quantitative Comparison
PropertyTMG (1,1,3,3-Tetramethylguanidine)DIPEA (N,N-Diisopropylethylamine)
Chemical Formula C₅H₁₃N₃C▱H₁₉N
Molecular Weight 115.18 g/mol 129.25 g/mol
pKa (Conjugate acid, H₂O) ~13.0~10.8
Boiling Point 160–162 °C127 °C
Water Solubility MisciblePoor (~0.5 g/L)
Salt Solubility (in MeCN) High (Maintains homogeneity)Low (Prone to precipitation)
Relative Bulk Cost Moderate to HighLow (Commodity)

Scale-Up Case Studies & Economic Analysis

Case Study A: Continuous Flow Metallaphotoredox Catalysis

In continuous flow reactors, salt precipitation is a catastrophic failure mode. During the scale-up of Ir/Ni dual-catalyzed C-O cross-couplings, the use of standard bases like DIPEA or quinuclidine results in the formation of insoluble salts in acetonitrile, causing severe reactor blockages and aborted runs (4)[4].

The TMG Advantage: TMG resolves this causality loop. Its corresponding salts remain highly soluble in polar aprotic solvents, maintaining a perfectly homogeneous reaction mixture. Furthermore, substituting quinuclidine with TMG was shown to reduce batch optimization reaction times from 24 hours to just 2 hours while preserving high yields (5)[5].

Case Study B: Peptide Synthesis & Amide Coupling

DIPEA remains the gold standard for standard Fmoc solid-phase peptide synthesis (SPPS). Its basicity is perfectly tuned to drive amide coupling without causing the epimerization of sensitive stereocenters. However, when synthesizing peptides containing highly sterically hindered α,α-disubstituted amino acids, DIPEA often fails to drive the reaction to completion. While stronger bases like TMG can force these difficult couplings, they must be strictly controlled to prevent competitive guanylation side-reactions with coupling reagents like HATU (6)[6].

Cost-Benefit Economics
  • Direct Material Costs: DIPEA is significantly cheaper per mole than TMG. For standard batch reactions where salt precipitation is a non-issue, DIPEA is the economically superior choice.

  • Downstream Processing (Workup): TMG is completely miscible with water (2)[2]. This allows for a simple, neutral aqueous wash to remove the base and its byproducts. DIPEA, conversely, often requires acidic washes (e.g., 1M HCl or citric acid) to fully protonate and partition into the aqueous phase. For highly acid-sensitive APIs, the cost of yield loss during an acidic DIPEA workup far outweighs the upfront premium paid for TMG.

Decision Workflow Visualization

BaseSelection Start Evaluate Base for Scale-Up Q1 Is the reaction performed in continuous flow (risk of salt blockages)? Start->Q1 Q2 Does the deprotonation step require a pKa > 11? Q1->Q2 No TMG Select TMG (1,1,3,3-Tetramethylguanidine) Q1->TMG Yes (Maintains homogeneity) Q3 Is the product highly acid-sensitive during workup? Q2->Q3 No Q2->TMG Yes (TMG pKa ~13.0) Q3->TMG Yes (Water-soluble, neutral wash) DIPEA Select DIPEA (N,N-Diisopropylethylamine) Q3->DIPEA No (Standard Batch/SPPS)

Decision matrix for selecting TMG versus DIPEA in chemical scale-up workflows.

Self-Validating Experimental Protocols

Protocol A: TMG-Mediated Continuous Flow Photoredox C-O Coupling

Designed to prevent reactor fouling during scale-up.

  • Solution Preparation: In a highly dry environment, dissolve the aryl halide (1.0 equiv), alcohol (1.5 equiv), Ir photocatalyst (1 mol%), and Ni catalyst (5 mol%) in anhydrous acetonitrile (to reach 0.2 M concentration).

  • Base Addition: Slowly add TMG (1.1 equiv) to the stirring mixture at room temperature.

  • Validation Checkpoint 1 (Visual/Turbidity): Allow the mixture to stir for 10 minutes. The solution must remain completely optically clear. If any precipitate forms, the solvent is insufficiently dry, or catalyst loading is incorrect. Do not pump a turbid solution into the flow reactor.

  • Flow Execution: Pump the homogeneous stock solution through a Fluorinated Ethylene Propylene (FEP) coil reactor irradiated by a 365 nm LED light source. Set the flow rate to achieve a residence time of exactly 15 minutes.

  • Workup: Collect the reactor effluent. Wash the organic layer with deionized water (3 × half-volumes) to quantitatively remove the highly water-soluble TMG salts.

Protocol B: DIPEA-Mediated Batch Amide Coupling

Standard protocol optimized for cost and stereochemical retention.

  • Pre-activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5 minutes to form the active ester.

  • Amine Coupling: Add the primary amine (1.1 equiv) slowly to the activated mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must verify the absence of guanylated side-products (a common failure mode if the base equivalents are miscalculated or if the amine is highly sterically hindered).

  • Workup: Dilute the reaction with ethyl acetate. Wash the organic layer with 1M HCl (or 10% citric acid) to protonate and extract the excess DIPEA, followed by a brine wash.

Sources

Validation

A Senior Application Scientist's Guide to the Reproducibility of TMG-Catalyzed Reactions in Medicinal Chemistry

Abstract In the fast-paced world of medicinal chemistry, reproducibility is the cornerstone of reliable drug discovery.[1] 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base, is frequently employed as a catalyst f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fast-paced world of medicinal chemistry, reproducibility is the cornerstone of reliable drug discovery.[1] 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base, is frequently employed as a catalyst for a variety of chemical transformations crucial to the synthesis of pharmaceutical candidates.[2][3] Its utility, however, is often shadowed by concerns regarding reaction reproducibility. This guide provides an in-depth technical comparison of TMG with alternative bases, focusing on the factors that influence the consistency of reaction outcomes. We will delve into the mechanistic underpinnings of TMG catalysis, offer data-driven comparisons, and provide robust, step-by-step protocols to empower researchers to mitigate reproducibility issues in their own laboratories.

Introduction: The Double-Edged Sword of TMG Catalysis

1,1,3,3-Tetramethylguanidine (TMG) is a readily available, colorless liquid organic base characterized by a high pKa of its conjugate acid (around 13.6 in water and 23.3 in acetonitrile), classifying it as a "superbase".[3] This strong basicity, coupled with its non-nucleophilic nature, makes TMG an attractive catalyst for a range of reactions in medicinal chemistry, including Michael additions, amidations, and the synthesis of heterocycles.[2][4][5] The guanidinium cation, formed upon protonation, is resonance-stabilized, which is the source of its strong basicity.[2]

However, the very reactivity that makes TMG so useful can also be a source of inconsistency. Seemingly minor variations in reaction conditions can lead to significant differences in yield, purity, and even the formation of unexpected byproducts. This guide aims to dissect the causes of such irreproducibility and provide actionable strategies for achieving consistent results.

The Critical Challenge of Reproducibility in Drug Discovery

The path from a promising hit compound to a clinical candidate is long and arduous, demanding rigorous and repeatable synthetic procedures. Irreproducibility in a key synthetic step can lead to:

  • Delayed Timelines: Time wasted on troubleshooting and re-optimizing reactions.

  • Inaccurate Structure-Activity Relationship (SAR) Data: If the biological activity of a compound series is inconsistent due to synthetic variability, it can mislead medicinal chemists and derail a project.

  • Difficulties in Scale-Up: A reaction that is not robust and reproducible on a small scale will likely fail when larger quantities are required for further testing.[1]

Factors such as reagent purity, atmospheric moisture, and even the type of magnetic stirrer used can contribute to a lack of reproducibility in sensitive catalytic reactions.[6][7]

Comparative Analysis of TMG in Key Medicinal Chemistry Reactions

To understand the practical implications of choosing TMG, let's compare its performance against other common organic bases in two frequently employed reaction types.

Aza-Michael Addition

The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction used to synthesize β-amino compounds, which are important pharmacophores.[8]

Reaction: Addition of an amine to an α,β-unsaturated carbonyl compound.

CatalystpKa (in MeCN)Typical Yield (%)Reproducibility Notes
TMG ~23.385-95%Highly effective, but sensitive to substrate electronics and steric hindrance. Yields can vary with amine nucleophilicity.[8]
DBU ~24.390-98%Generally provides excellent and consistent yields across a broad range of substrates.[9] Often considered the "gold standard" for this reaction.
DIPEA ~18.540-70%Lower basicity often leads to slower reactions and incomplete conversion. Reproducibility can be an issue due to competing side reactions.[9]

Expert Insight: While TMG is a potent catalyst for aza-Michael additions, its high basicity can sometimes lead to undesired side reactions, such as polymerization of the Michael acceptor. DBU, with a slightly higher pKa and a more sterically hindered structure, often provides a cleaner reaction profile and more consistent results.

Amidation

The formation of an amide bond is one of the most common reactions in medicinal chemistry, as the amide functional group is present in a large percentage of pharmaceuticals.[10][11] Direct amidation of carboxylic acids with amines is challenging, and often requires a coupling agent or a strong base catalyst.[11][12]

Catalyst/MethodMechanismTypical Yield (%)Reproducibility Notes
TMG Base-catalyzed activation of the carboxylic acid.60-85%Can be effective, but often requires elevated temperatures. Reproducibility is highly dependent on the removal of water, which can be challenging.
HATU/DIPEA Formation of an active ester.80-99%A very reliable and widely used method. However, it generates stoichiometric waste products.[12]
Metal Catalysis (e.g., TiF4) Lewis acid activation of the carboxylic acid.75-95%Effective for a range of substrates, but requires the removal of the metal catalyst from the final product.[13]

Expert Insight: For amide bond formation, TMG is a viable option, particularly in cases where metal catalysts are undesirable. However, for achieving high reproducibility, especially during library synthesis, traditional coupling reagents like HATU are often preferred despite the less favorable atom economy.

Key Factors Influencing Reproducibility with TMG

Understanding and controlling the following parameters is crucial for achieving reproducible TMG-catalyzed reactions:

  • Purity of TMG: Commercial TMG can contain impurities that may affect catalytic activity. It is advisable to use a high-purity grade and consider distillation before use in sensitive reactions.

  • Water Content: TMG is hygroscopic, and the presence of water can significantly impact its basicity and the reaction outcome.[14][15] Guanidinium salts can interact with water, altering the hydrogen-bonding network and affecting the catalyst's behavior.[16] Reactions should be conducted under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: The basicity of TMG is solvent-dependent.[17] Reactions should be consistently performed in the same solvent and at the same concentration.

  • Temperature Control: Many TMG-catalyzed reactions are exothermic. Precise temperature control is essential to prevent side reactions and ensure consistent product formation.

  • Substrate Quality: The purity of the starting materials is paramount. Impurities can inhibit the catalyst or participate in unwanted side reactions.

Experimental Protocols for Ensuring Reproducibility

Here, we provide a detailed protocol for a TMG-catalyzed reaction and a workflow for assessing its reproducibility.

A Reproducible Protocol for TMG-Catalyzed Thia-Michael Addition

The thia-Michael addition is a reliable method for forming carbon-sulfur bonds, which are present in many biologically active molecules.[18]

Reaction: Addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • Cyclohexenone (Michael Acceptor)

  • Thiophenol (Michael Donor)

  • 1,1,3,3-Tetramethylguanidine (TMG), high purity

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexenone (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL) under an inert atmosphere.

  • Addition of Nucleophile: Add thiophenol (1.1 mmol, 1.1 equiv) to the stirred solution.

  • Catalyst Addition: Add TMG (0.1 mmol, 0.1 equiv) dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thia-Michael adduct.

Causality Behind Choices:

  • Anhydrous Conditions: Minimizes the interference of water with the catalytic activity of TMG.

  • Inert Atmosphere: Prevents oxidation of the thiol and potential side reactions.

  • Stoichiometry: A slight excess of the thiol ensures complete consumption of the limiting Michael acceptor.

  • Catalyst Loading: 10 mol% TMG is typically sufficient to achieve a good reaction rate without promoting side reactions.

Workflow for Assessing Reaction Reproducibility

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Parallel Execution cluster_2 Phase 3: Analysis & Validation cluster_3 Phase 4: Decision A Define Standardized Protocol (Reagents, Conditions, Stoichiometry) B Source High-Purity Reagents (Same Lot Number if Possible) A->B C Run 3-5 Parallel Reactions (Identical Setups) B->C D Monitor Each Reaction Independently (TLC, LC-MS at Set Timepoints) C->D E Isolate and Purify Products D->E F Quantify Yield and Purity (NMR with Internal Standard, HPLC) E->F G Statistical Analysis (Calculate Mean, Standard Deviation) F->G H Assess Reproducibility (Is Standard Deviation < 5%?) G->H I Protocol is Reproducible H->I Yes J Identify and Address Variables (e.g., Moisture, Temperature Fluctuation) H->J No J->A Re-evaluate Protocol G TMG TMG (Base) Intermediate1 [TMG-H]⁺ X-R⁻ (Ion Pair) TMG->Intermediate1 Deprotonation Substrate R-XH (Pronucleophile) Substrate->Intermediate1 Product Michael Adduct Catalyst_Regen TMG (Regenerated) Product->Catalyst_Regen Michael_Acceptor Michael Acceptor Intermediate2 Enolate Intermediate Michael_Acceptor->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate2->Product Protonation

Sources

Comparative

A High-Performance Comparison Guide: Tetramethylguanidine vs. Barton's Base in Organic Synthesis

As drug development and complex organic synthesis evolve, the demand for highly selective, non-nucleophilic superbases has never been greater. Traditional inorganic bases often suffer from poor solubility in organic solv...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis evolve, the demand for highly selective, non-nucleophilic superbases has never been greater. Traditional inorganic bases often suffer from poor solubility in organic solvents, while common amine bases (like triethylamine) can inadvertently act as nucleophiles, leading to unwanted side reactions.

This guide provides an objective, data-driven performance review comparing the tetramethylguanidine core with its sterically hindered derivative, Barton’s Base.

Editorial Note: While the asymmetric isomer 1,1,2,3-Tetramethylguanidine is cataloged in chemical databases [1], the industry-standard benchmark in synthetic chemistry is the symmetric 1,1,3,3-Tetramethylguanidine (TMG) . This guide evaluates the functional differences between the standard TMG core and Barton's Base.

Molecular Causality: The Architecture of Guanidine Bases

The remarkable basicity of guanidines stems from Y-aromaticity —the extensive resonance stabilization of the positive charge across all three nitrogen atoms in the conjugate acid. However, basicity is only half the equation; kinetic behavior dictates a base's utility in complex synthesis.

1,1,3,3-Tetramethylguanidine (TMG)

TMG is a strong organic base, but its imine nitrogen (=NH) remains relatively exposed. In the presence of highly reactive electrophiles (e.g., alkyl halides or activated fluoronaphthalenes), the lone pair on the imine nitrogen can act as a nucleophile. This leads to N-alkylation of the base, consuming the reagent and generating difficult-to-separate guanidinyl impurities.

Barton's Base (2-tert-butyl-1,1,3,3-tetramethylguanidine)

Developed by Nobel laureate Derek Barton, Barton's Base (BTMG) solves the nucleophilicity problem through extreme steric engineering [3]. By installing a bulky tert-butyl group directly onto the imine nitrogen, the molecule creates a "steric umbrella."

  • Thermodynamic Effect: The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen, pushing the pKa higher than that of TMG [2].

  • Kinetic Effect: The physical bulk of the tert-butyl group blocks the trajectory required for nucleophilic attack. BTMG can easily transfer a tiny proton (acting as a Brønsted base) but cannot physically approach larger electrophilic centers (failing as a Lewis base/nucleophile)[5].

Quantitative Performance & Basicity Profiling

The following table summarizes the physicochemical properties and performance metrics of these bases, highlighting why BTMG is favored for sensitive cross-coupling and alkylation reactions.

Property / Metric1,1,2,3-Tetramethylguanidine1,1,3,3-Tetramethylguanidine (TMG)Barton's Base (BTMG)
Structure Symmetry AsymmetricSymmetricSymmetric Core + Bulky N-substituent
pKa (Acetonitrile) ~23.0 (Predicted)23.324.31
pKa (50% EtOH/Water) ~13.8 [1]~13.614.0 [2][5]
Steric Hindrance LowModerateVery High
Nucleophilicity ModerateModerate (Prone to N-alkylation)Non-nucleophilic
Primary Use Case Niche researchGeneral base, CO2 captureSNAr, Suzuki coupling, Esterification

Mechanistic Pathway Visualization

The diagram below illustrates the divergent reaction pathways when an electrophilic substrate is exposed to TMG versus Barton's Base.

Pathway Sub Electrophilic Substrate TMG TMG Base (Exposed Imine) Sub->TMG Base Addition BTMG Barton's Base (Steric Shielding) Sub->BTMG Base Addition Path1 N-Alkylation (Side Reaction) TMG->Path1 Path2 Clean Deprotonation (Target Pathway) BTMG->Path2 Prod1 Impure Mixture (Yield Loss) Path1->Prod1 Prod2 High-Purity Product (>95% Yield) Path2->Prod2

Fig 1. Steric shielding in Barton's base prevents nucleophilic side reactions compared to TMG.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process indicators that allow researchers to verify reaction progress without relying solely on end-point analytics.

Protocol A: SNAr Synthesis of Dinaphthyl Ethers

Adapted from Wipf & Lynch (2003) demonstrating BTMG's superiority in preventing base-induced substrate degradation [4].

Objective: Couple an electron-rich naphthol with an activated fluoronaphthalene. Why BTMG? TMG would competitively attack the fluoronaphthalene via Nucleophilic Aromatic Substitution (SNAr), destroying the starting material. BTMG strictly deprotonates the naphthol.

  • Substrate Preparation: Dissolve 1.0 eq of naphthol and 1.1 eq of activated fluoronaphthalene in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Base Addition: Dropwise add 1.5 eq of Barton's Base (BTMG) at room temperature.

    • Validation Check: A slight exotherm and a distinct color shift (typically to a deeper yellow/orange) will occur immediately, confirming the successful generation of the highly reactive naphthoxide anion.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the lower-Rf naphthol spot confirms reaction completion.

  • Workup & Isolation: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

    • Validation Check: The protonated Barton's Base is highly water-soluble and will partition entirely into the aqueous layer, leaving a crude organic layer free of guanidine impurities.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography to yield the pure dinaphthyl ether.

Protocol B: Esterification via Carboxylic Acid Alkylation

Objective: Synthesize esters from weakly acidic carboxylic acids and alkyl halides under mild conditions.

  • Salt Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile. Add 1.1 eq of BTMG and stir for 10 minutes.

    • Validation Check: If the starting carboxylic acid was a suspension, the addition of BTMG will cause complete dissolution, visually confirming the formation of the soluble guanidinium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the solution and stir at room temperature.

    • Validation Check: As the reaction proceeds, the BTMG-hydrohalide salt will begin to precipitate out of the acetonitrile solution as a fine white solid. The volume of this precipitate serves as a direct, visual kinetic indicator of ester formation.

  • Filtration: Filter off the precipitated BTMG-salt, concentrate the filtrate, and pass through a short silica plug to obtain the pure ester.

Conclusion

While 1,1,3,3-Tetramethylguanidine (TMG) remains a cost-effective choice for bulk deprotonations and CO2 capture applications, it falls short in complex, electrophile-rich environments due to its residual nucleophilicity. Barton's Base (BTMG) represents a masterclass in rational reagent design. By utilizing steric hindrance to decouple basicity from nucleophilicity, BTMG ensures clean reaction profiles, higher yields, and simplified downstream purification in advanced organic synthesis.

References

  • National Center for Biotechnology Information. "1,1,2,3-Tetramethylguanidine | C5H13N3 | CID 141618". PubChem. URL: [Link]

  • DC Fine Chemicals. "Guanidines: powerful bases for organic synthesis". DC Fine Chemicals Blog. URL: [Link]

  • Wipf, P., & Lynch, S. M. (2003). "Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base". Organic Letters, 5(7), 1155-1158. URL: [Link]

  • Wikipedia Contributors. "2-tert-Butyl-1,1,3,3-tetramethylguanidine". Wikipedia, The Free Encyclopedia. URL: [Link]

Validation

Reaction Kinetics Comparison: Guanidine Bases vs. Amidine Bases in Synthetic Organocatalysis

Organocatalysis relies heavily on the precise tuning of basicity, nucleophilicity, and structural geometry. For researchers and drug development professionals, the choice between a guanidine base (e.g., TBD, MTBD, TMG) a...

Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis relies heavily on the precise tuning of basicity, nucleophilicity, and structural geometry. For researchers and drug development professionals, the choice between a guanidine base (e.g., TBD, MTBD, TMG) and an amidine base (e.g., DBU, DBN) is rarely arbitrary. It fundamentally dictates the reaction kinetics, mechanistic pathways, and the ultimate impurity profile of the synthesized active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of guanidine and amidine bases, analyzing the causality behind their kinetic behaviors and providing self-validating experimental protocols for benchmarking.

Mechanistic Causality: Structure, Basicity, and Kinetic Implications

The kinetic divergence between guanidines and amidines stems from their electronic structures. Amidines possess a single amino group conjugated with an imine nitrogen, whereas guanidines feature two amino groups cross-conjugated with the imine.

This dual-conjugation in guanidines provides superior resonance stabilization of the conjugate acid (guanidinium ion). Thermodynamically, this translates to higher pKa​ values. Kinetically, the enhanced stability of the developing positive charge lowers the transition state energy for proton abstraction, accelerating the rate of base-catalyzed deprotonation[1]. Furthermore, bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) possess both a hydrogen-bond donor (secondary amine) and an acceptor (imine), enabling bifunctional activation —a kinetic shortcut unavailable to fully substituted amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

Table 1: Thermodynamic Basicity and Structural Profiling
Base TypeCompoundStructure pKa​ (in MeCN)Kinetic Role / Feature
Guanidine TBDBicyclic~26.0Bifunctional H-bond donor/acceptor; highly nucleophilic[1].
Guanidine MTBDBicyclic~25.4Non-nucleophilic strong base; sterically shielded[1].
Guanidine TMGAcyclic~23.4Highly active in neat conditions; low activation barrier[3].
Amidine DBUBicyclic~24.3Monofunctional Brønsted base; sterically hindered[1].
Amidine DBNBicyclic~23.8Monofunctional Brønsted base; slightly more nucleophilic than DBU.

Comparative Kinetic Performance in Key Syntheses

Ring-Opening Polymerization (ROP) of Cyclic Esters

In the ROP of lactide (LA) or δ -valerolactone (VL), reaction kinetics are dictated by the catalyst's ability to activate both the cyclic ester monomer and the propagating alcohol species.

  • Guanidine (TBD): Exhibits extraordinarily fast kinetics. TBD simultaneously hydrogen-bonds to the carbonyl of the monomer (donor) and the proton of the initiating alcohol (acceptor). This concerted transition state drastically lowers the activation energy, achieving >95% conversion in minutes[2].

  • Amidine (DBU): Functions strictly via single-site activation (deprotonation of the alcohol). Because it cannot simultaneously activate the monomer, DBU exhibits sluggish kinetics in VL/CL polymerization unless a thiourea cocatalyst is introduced to provide the missing H-bond donor functionality[2].

ROP_Mechanism TBD TBD (Guanidine) Bifunctional Act_TBD Simultaneous H-Bonding (Donor & Acceptor) TBD->Act_TBD DBU DBU (Amidine) Monofunctional Act_DBU Single-site Activation (Deprotonation only) DBU->Act_DBU Fast Rapid Polymerization (High k_obs) Act_TBD->Fast Slow Slower Polymerization (Requires Cocatalyst) Act_DBU->Slow

Mechanistic divergence in Ring-Opening Polymerization (ROP) kinetics.

CO2 Capture and Activation (CO2BOLs)

Binding Organic Liquids (CO2BOLs) utilize bases to capture CO2​ . The kinetics of CO2​ capture and subsequent conversion to cyclic carbonates reveal stark differences:

  • Guanidines (TMG, TBD): TMG proceeds through a low activation barrier ( ΔG‡≈11 kcal/mol) for intermolecular CO2​ capture[3]. TBD actively assists in the subsequent SN​2 reaction with alkyl halides through a unique guanidinium-assisted SN​2 ion-pair process, stabilizing the transition state and accelerating carbonate formation[4].

  • Amidines (DBU): While DBU forms CO2​ adducts rapidly, these adducts are often poorly soluble, leading to precipitation and mass-transfer limitations in continuous flow systems, which artificially halts the macroscopic reaction kinetics[3].

Table 2: Quantitative Kinetic Benchmarks
Reaction SystemCatalystCatalyst LoadingTime to >90% YieldRef
Michael Addition (Malonate + Chalcone)TBD10 mol%2 hours[5]
Michael Addition (Malonate + Chalcone)DBU10 mol%6 hours[5]
ROP of δ -ValerolactoneTBD1 mol%< 1 hour[2]
ROP of δ -ValerolactoneDBU1 mol%Inactive (Needs Cocatalyst)[2]

Catalyst Degradation Kinetics: Hydrolytic Stability

A critical, often overlooked parameter in drug development is the kinetic stability of the catalyst itself. In the presence of trace water at elevated temperatures, amidines and guanidines undergo hydrolysis, which leads to a non-linear decay in the target reaction rate ( kobs​ ) and generates unwanted impurities.

  • Amidine Liability: DBU is highly susceptible to hydrolysis under mild aqueous conditions, rapidly degrading into aminolactam derivatives. This causes a precipitous drop in catalytic activity over time and introduces reactive impurities into the API stream[6].

  • Guanidine Robustness: Guanidines like MTBD exhibit superior hydrolytic stability. Kinetic investigations of [mTBDH][OAc] demonstrate that no amide degradation products are formed even after 380 hours at 85 °C in the presence of water, ensuring linear reaction kinetics over extended processing times[6].

Experimental Methodology: Self-Validating Kinetic Benchmarking

To objectively compare the kinetics of a guanidine vs. an amidine base for a specific transformation, researchers must employ an in situ monitoring protocol. The following workflow utilizes 1H -NMR to extract precise rate constants ( kobs​ ), incorporating an internal standard to ensure the system is self-validating (accounting for volume changes or solvent evaporation).

Protocol: In Situ NMR Kinetic Profiling of Base-Catalyzed Additions

Materials:

  • Substrates (e.g., dimethyl malonate, chalcone)

  • Catalysts: TBD (Guanidine) and DBU (Amidine)

  • Solvent: CD3​CN (Anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - Chosen for its distinct, non-overlapping aromatic singlet at ~6.1 ppm.

Step-by-Step Procedure:

  • System Equilibration: In an NMR tube flushed with N2​ , dissolve the electrophile (0.1 mmol) and TMB (0.05 mmol) in 0.5 mL of anhydrous CD3​CN .

  • Baseline Validation: Acquire a baseline 1H -NMR spectrum. Validate that the integral ratio of the electrophile to TMB matches the theoretical molar ratio. This confirms the quantitative integrity of the setup.

  • Catalyst-Nucleophile Activation: In a separate vial, pre-mix the nucleophile (0.1 mmol) with the chosen base (10 mol%) in 0.1 mL CD3​CN to initiate deprotonation.

  • Injection and Acquisition (t = 0): Inject the activated nucleophile mixture into the NMR tube. Immediately insert the tube into the NMR spectrometer pre-heated to the target temperature (e.g., 25 °C).

  • Continuous Monitoring: Run a kinetic macro to acquire 1 scan every 30 seconds for 2 hours.

  • Data Processing: Plot the normalized integration of the product peaks (relative to the TMB standard) vs. time. Fit the data to the appropriate rate law (e.g., pseudo-first-order if one reagent is in excess) to extract kobs​ .

Kinetic_Workflow Prep 1. Catalyst & Internal Std Equilibration Inject 2. Substrate Injection (t = 0) Prep->Inject Monitor 3. In Situ 1H-NMR Continuous Acquisition Inject->Monitor Validate 4. Orthogonal Validation (FTIR / GC-MS) Monitor->Validate Cross-check conversion Model 5. Kinetic Modeling (k_obs extraction) Monitor->Model

Self-validating experimental workflow for in situ kinetic benchmarking.

Conclusion

While amidines like DBU remain ubiquitous due to their low cost and general utility, guanidine bases (TBD, MTBD, TMG) offer distinct kinetic advantages. The dual-conjugation of guanidines not only pushes their pKa​ higher but also provides access to bifunctional mechanistic pathways and superior hydrolytic stability. For complex drug development workflows where reaction velocity, catalyst longevity, and impurity minimization are paramount, guanidines frequently outperform their amidine counterparts.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Risks: A Guide to Personal Protective Equipment for 1,1,3,3-Tetramethylguanidine

An Essential Directive for Researchers Handling this Corrosive and Flammable Reagent As a cornerstone reagent in organic synthesis, known for its strong, non-nucleophilic basicity, 1,1,3,3-Tetramethylguanidine (TMG) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Directive for Researchers Handling this Corrosive and Flammable Reagent

As a cornerstone reagent in organic synthesis, known for its strong, non-nucleophilic basicity, 1,1,3,3-Tetramethylguanidine (TMG) is a familiar tool for many in drug development and chemical research. However, its utility is matched by a significant hazard profile that demands meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling TMG, ensuring that operational safety is as robust as your research.

Understanding the Inherent Risks of 1,1,3,3-Tetramethylguanidine

Before selecting PPE, it is crucial to understand the hazards you are protecting against. 1,1,3,3-Tetramethylguanidine (CAS 80-70-6) is classified as a multi-hazard substance. The primary dangers are:

  • Severe Skin Corrosivity and Burns: TMG is a strong base and can cause severe, deep-tissue burns upon contact with the skin.[1][2][3][4]

  • Serious Eye Damage: Direct contact with the eyes can cause irreversible damage and burns.[1][2][3][4]

  • Respiratory Tract Burns: Inhalation of vapors or mists can cause chemical burns to the respiratory system.[3][4] High concentrations may lead to serious complications like pulmonary edema.[4]

  • Flammability: TMG is a flammable liquid and vapor with a flashpoint of approximately 50°C (122°F).[3][5] Vapors can form explosive mixtures with air and travel to an ignition source.[6]

  • Toxicity: It is harmful if swallowed or inhaled.[2][5][7][8]

Effective PPE selection is a direct countermeasure to these risks. The choice of equipment should not be a static checklist but a dynamic risk assessment based on the scale and nature of the procedure.

Core PPE Requirements: A Multi-Layered Defense

A baseline of PPE is mandatory for any quantity of TMG being handled. However, the specific type and level of protection must be adapted to the task at hand.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with TMG. The selection of appropriate gloves is therefore the most critical PPE decision. General-purpose nitrile gloves are often insufficient for prolonged contact.

Key Considerations:

  • Material Compatibility: While specific permeation data for TMG can be sparse, the chemical's nature as a strong organic base guides our selection. Materials like butyl rubber or laminate (e.g., SilverShield®) are often recommended for extended contact with corrosive organic compounds. For incidental contact, double-gloving with a heavier-duty nitrile glove (e.g., >8 mil) can provide a temporary barrier. Always consult the glove manufacturer's specific chemical resistance data.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[2][9] Employ proper glove removal techniques (without touching the outer surface) to prevent skin contact.[2][9]

  • Disposal: Dispose of contaminated gloves immediately as hazardous waste in accordance with institutional and local regulations.[2] Do not reuse disposable gloves.

Operational Protocol: Glove Selection

  • Assess the Task: Differentiate between short-duration tasks (e.g., weighing a small sample in a fume hood) and long-duration or high-risk tasks (e.g., large-scale transfers, reactions under pressure).

  • Consult Resistance Charts: Refer to manufacturer-specific chemical resistance charts. If TMG is not listed, look for data on similar corrosive organic amines or bases.

  • Select Material:

    • Incidental Contact (Splash Protection): Heavy-duty nitrile gloves (≥8 mil). Change immediately upon any known contact.

    • Extended Contact or Immersion: Butyl rubber or Viton™ gloves are preferred.

  • Practice Safe Donning and Doffing: Ensure hands are clean and dry before donning. After use, peel the gloves off from the cuff, turning them inside out, and dispose of them in a designated hazardous waste container.

Eye and Face Protection: Preventing Irreversible Damage

Because TMG can cause severe eye burns, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[1][2]

  • Enhanced Protection: Whenever there is a risk of splashing or spraying—such as during transfers of quantities greater than a few milliliters, when heating the substance, or working under pressure—a full-face shield must be worn in addition to chemical splash goggles.[2][3][4] The face shield protects the entire face from direct splashes.[2][3]

Body Protection: Shielding Against Splashes and Spills

Standard cotton lab coats do not offer adequate protection against a corrosive liquid like TMG.

  • Laboratory Coat: A chemically resistant lab coat or apron made from materials like rubber or a coated synthetic fabric should be worn over personal clothing.

  • Full Body Protection: For large-scale operations (>1 Liter) or situations with a high risk of significant release, a full chemical-resistant suit is required.[2] Flame-retardant and anti-static properties are also recommended due to the flammability hazard.[2]

  • Footwear: Closed-toe shoes are a minimum requirement in any lab setting. When handling larger quantities of TMG, chemically resistant shoe covers or boots should be considered.

Respiratory Protection: Managing Inhalation Hazards

All work with TMG should ideally be conducted within a certified chemical fume hood to minimize vapor inhalation.[4]

  • When is a Respirator Needed? Respiratory protection is necessary if you are working outside of a fume hood, if the ventilation is inadequate, during a large spill, or if exposure limits are likely to be exceeded.[3]

  • Type of Respirator: If a respirator is required, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[2] These cartridges protect against organic vapors (A), inorganic gases (B), sulfur dioxide and acid gases (E), and ammonia and organic amine derivatives (K). If the respirator is the sole means of protection, a full-face supplied-air respirator is the safest option.

  • Fit Testing: All users of tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

PPE Selection and Emergency Response Workflows

The following diagrams illustrate the logical flow for selecting appropriate PPE and responding to an exposure event.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Checks & Operation start Initiate Task with TMG assess_scale Assess Scale & Duration (e.g., <10mL vs. >1L) start->assess_scale assess_conditions Assess Conditions (e.g., Ambient Temp, Heating, Pressure) assess_scale->assess_conditions select_gloves Select Gloves (Nitrile vs. Butyl/Viton) assess_conditions->select_gloves select_eye_face Select Eye/Face Protection (Goggles vs. Goggles + Face Shield) select_gloves->select_eye_face select_body Select Body Protection (Chem-Resistant Coat vs. Full Suit) select_eye_face->select_body select_respirator Evaluate Need for Respirator (Fume Hood vs. Air-Purifying/Supplied-Air) select_body->select_respirator inspect_ppe Inspect All PPE for Damage select_respirator->inspect_ppe locate_safety_equip Locate Eyewash & Safety Shower inspect_ppe->locate_safety_equip proceed Proceed with Operation locate_safety_equip->proceed

Caption: PPE selection workflow for TMG handling.

Emergency_Response_Workflow cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_spill Spill exposure Exposure Event Occurs (Spill or Personal Contact) remove_clothing Remove Contaminated Clothing Immediately exposure->remove_clothing Skin/Eye move_fresh_air Move to Fresh Air exposure->move_fresh_air Inhalation evacuate Evacuate Area & Alert Others exposure->evacuate Spill flush_area Flush with Water for 15+ Minutes (Use Safety Shower / Eyewash) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical call_emergency Call for Emergency Medical Help move_fresh_air->call_emergency give_oxygen Administer Oxygen if Trained call_emergency->give_oxygen don_ppe Don Appropriate PPE for Cleanup evacuate->don_ppe contain_spill Contain with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->contain_spill collect Collect in Closed Container for Disposal contain_spill->collect

Sources

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